Product packaging for Chlorobutanol(Cat. No.:CAS No. 57-15-8)

Chlorobutanol

货号: B1668791
CAS 编号: 57-15-8
分子量: 177.45 g/mol
InChI 键: OSASVXMJTNOKOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Chlorobutanol (1,1,1-Trichloro-2-methylpropan-2-ol) is a versatile chemical agent with significant value in pharmaceutical and cosmetic research due to its dual functions as a preservative and a sedative-hypnotic with local anesthetic properties . It appears as a white, volatile solid with a characteristic camphor-like odor . Its primary research application is as an effective antibacterial and antifungal preservative in multi-ingredient formulations, particularly in ophthalmic solutions and parenteral drugs, where it helps maintain sterility and extend shelf-life . Its mechanism of action as a preservative involves causing disorganization at the lipid layer of cell membranes, leading to increased cell permeability and ultimately, cell lysis . In vitro studies on human corneal epithelial cells have shown that this compound can cause cessation of normal cell movement and mitotic activity, though its cytotoxic effects are noted to occur less rapidly and be less severe than those of other common preservatives like benzalkonium chloride (BAK) . Beyond its preservative use, this compound has historically been used as a sedative and weak local anesthetic, with a pharmacological profile related to agents like isoflurane and halothane . It has also been utilized in scientific research for the anesthesia and euthanasia of invertebrates and fish . Researchers should note that safety studies indicate this compound can be a severe eye irritant and a skin irritant . A repeated-dose 28-day oral toxicity study in rats established a No Adverse Effect Level (NOAEL) of 50 mg/kg bw/day for females and 12.5 mg/kg bw/day for males, with target organs identified as the liver and kidney . This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Cl3O B1668791 Chlorobutanol CAS No. 57-15-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,1,1-trichloro-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSASVXMJTNOKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041217
Record name 1,1,1-Trichloro-2-methyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline]
Record name Chlorobutanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4291
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

167 °C
Record name Chlorobutanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11386
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.
Record name CHLORETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.83 [mmHg]
Record name Chlorobutanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4291
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals

CAS No.

57-15-8, 6001-64-5, 1320-66-7
Record name Chlorobutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorobutanol [INN:BAN:JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorobutanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11386
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorobutanol hemihydrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorobutanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorobutanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorobutanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1,1,1-trichloro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,1-Trichloro-2-methyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorobutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chlorbutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROBUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM4YQM8WRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/
Record name Chlorobutanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11386
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trichloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloro-2-methyl-2-propanol, commonly known as chlorobutanol or chloretone, is a versatile organic compound with the chemical formula C₄H₇Cl₃O. It exists as a white, crystalline, volatile solid with a characteristic camphor-like odor. Historically, it was first synthesized in 1881 by the German chemist Conrad Willgerodt.

This compound functions as a preservative, sedative, hypnotic, and weak local anesthetic, sharing properties similar to chloral hydrate. It is particularly noted for its antibacterial and antifungal properties, making it a valuable pharmaceutic aid, especially as an antimicrobial agent in multi-ingredient formulations. In ophthalmic and parenteral dosage forms, it is typically used at a concentration of 0.5% to ensure long-term stability and antimicrobial activity. The compound is available in two primary forms: anhydrous and hemihydrate. The presence of up to one-half molecule of water distinguishes the hemihydrate form, which has distinct physical properties from its anhydrous counterpart.

Chemical and Physical Properties

The physical and chemical properties of 1,1,1-trichloro-2-methyl-2-propanol are well-documented. Key quantitative data are summarized in the tables below, distinguishing between the anhydrous and hemihydrate forms where applicable.

General and Structural Properties
PropertyValueReference
IUPAC Name 1,1,1-Trichloro-2-methylpropan-2-ol[1][2]
Synonyms This compound, Chloretone, Chlorbutol, Trichloro-tert-butyl alcohol[1]
Molecular Formula C₄H₇Cl₃O[1][2]
Molecular Weight 177.46 g/mol (Anhydrous)[1][2][3]
Molecular Weight 186.47 g/mol (Hemihydrate)[4][5]
Appearance White crystalline solid[1][4]
Odor Camphor-like[1]
CAS Number 57-15-8 (Anhydrous)[1][3]
CAS Number 6001-64-5 (Hemihydrate)[4][6]
Thermodynamic and Physicochemical Properties
PropertyValueReference
Melting Point (Anhydrous) 95–99 °C; 97 °C[1][3]
Melting Point (Hemihydrate) 75–79 °C; ~78 °C[4][5][6][7]
Boiling Point 167 °C; 173 - 175 °C (@ 760 mmHg)[1][4][8]
Flash Point 100 °C / 212 °F (closed cup)[4][5]
Water Solubility Slightly soluble; 8 g/L (20 °C)[1][6][7][8]
Solubility in Other Solvents Soluble in ethanol, ether, chloroform, glycerol, acetone, volatile oils[1][2][6][8]
pH (of 7.7 g/L aqueous solution) 4.5 - 6.0 (@ 20 °C)[4][6]
Octanol/Water Partition Coefficient (LogP) 2.03 - 2.074 (estimated)[6][9]

Reactivity and Stability

Stability: 1,1,1-Trichloro-2-methyl-2-propanol is a stable compound but is known to be hygroscopic, readily absorbing moisture from the air.[4] It is also volatile and sublimes easily, even at room temperature.[3][10] Its stability in aqueous solutions is pH-dependent; it is relatively stable at pH 3 but degrades as the pH increases.[7] At a pH of 7.5, a solution stored at 25°C has a half-life of approximately three months.[7]

Incompatible Materials: The compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and various metals.[4]

Hazardous Decomposition: Upon combustion or thermal decomposition, it generates toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), chlorine, and hydrogen chloride gas.[4] Decomposition begins at temperatures above 167°C.[4]

Decomposition_Pathway cluster_products Decomposition Products C4H7Cl3O 1,1,1-Trichloro-2-methyl-2-propanol CO Carbon Monoxide (CO) C4H7Cl3O->CO Thermal Decomposition (>167°C) CO2 Carbon Dioxide (CO₂) C4H7Cl3O->CO2 Thermal Decomposition (>167°C) Cl2 Chlorine (Cl₂) C4H7Cl3O->Cl2 Thermal Decomposition (>167°C) HCl Hydrogen Chloride (HCl) C4H7Cl3O->HCl Thermal Decomposition (>167°C)

Figure 1: Hazardous decomposition products resulting from thermal stress.

Synthesis

1,1,1-Trichloro-2-methyl-2-propanol is synthesized via the nucleophilic addition of chloroform to acetone. This condensation reaction is typically carried out in the presence of a strong base, such as potassium hydroxide or sodium hydroxide.[1][11] The reaction is exothermic and requires careful temperature control.

Synthesis_Reaction Synthesis Pathway acetone Acetone (CH₃COCH₃) chloroform Chloroform (CHCl₃) product 1,1,1-Trichloro-2-methyl-2-propanol ((CH₃)₂C(OH)CCl₃) acetone->product chloroform->product

Figure 2: Synthesis pathway of 1,1,1-trichloro-2-methyl-2-propanol.

Following the reaction, the product can be purified by recrystallization or sublimation.[1]

Hydration States

The compound's ability to exist in both anhydrous and hemihydrate forms is a critical consideration for its application and storage. The hemihydrate contains up to one-half molecule of water of crystallization per molecule of the compound.

Hydration_States Relationship of Hydration States Anhydrous Anhydrous Form (C₄H₇Cl₃O) mp: 97°C Hemihydrate Hemihydrate Form (C₄H₇Cl₃O · 0.5H₂O) mp: ~78°C Anhydrous->Hemihydrate + 0.5 H₂O (Hygroscopic uptake)

Figure 3: Reversible relationship between the anhydrous and hemihydrate forms.

Experimental Protocols

The determination of the chemical and physical properties outlined in this guide follows standard laboratory methodologies. The protocols described below are generalized representations of the techniques typically employed.

Melting Point Determination

The melting point is determined to identify the compound and assess its purity. A sharp melting range (0.5-1.0°C) typically indicates a pure sample, whereas a depressed and broad melting range suggests the presence of impurities.[4][7]

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.

    • The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) or attached to a thermometer and immersed in an oil bath within a Thiele tube.[3][4][8]

    • The sample is heated rapidly to determine an approximate melting point. The apparatus is then allowed to cool.

    • A second sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the approximate melting point.[4]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. This T1-T2 range is the melting point of the sample.[12][13]

Boiling Point Determination

Boiling point is another characteristic property used for identification, though it is more difficult to measure accurately for solids than melting point.[6]

  • Apparatus: Thiele tube or Mel-Temp apparatus, small test tube (Durham tube), capillary tube, thermometer.

  • Procedure (Micro Method):

    • Approximately 0.5 mL of the sample is placed in a small test tube attached to a thermometer.[2]

    • A capillary tube, sealed at one end, is inverted and placed into the sample liquid.

    • The assembly is heated in a Thiele tube oil bath. Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[2][14]

    • The heat source is removed, and the apparatus is allowed to cool.

    • The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[2][14]

Solubility Determination

Solubility tests provide information about the polarity of the compound and the presence of functional groups.[15]

  • Apparatus: Test tubes, graduated cylinder or burette, vortex mixer (optional).

  • Procedure (Qualitative & Semi-Quantitative):

    • A pre-weighed mass of the solute (e.g., 25 mg) is placed into a test tube.[15]

    • A measured volume of the solvent (e.g., water, ethanol) is added incrementally (e.g., in 0.25 mL portions).[1][15]

    • After each addition, the tube is vigorously agitated until the solid is completely dissolved.

    • The process is repeated until complete dissolution is achieved. The solubility can then be expressed in terms of mass of solute per volume of solvent (e.g., g/L or mg/mL).[1] For a simple qualitative assessment, a compound is deemed "soluble" if a small amount (e.g., 1 mg) dissolves readily in a few drops of the solvent.[5]

pH Measurement

The pH of an aqueous solution of the compound indicates its acidic or basic nature.

  • Apparatus: Calibrated pH meter with a glass electrode, beakers, standard pH buffer solutions (e.g., pH 4, 7, 10).

  • Procedure:

    • The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample.[16]

    • A solution of the compound is prepared at a specified concentration (e.g., 7.7 g/L) in deionized water.

    • The pH electrode is rinsed with deionized water and then with a small portion of the sample solution.

    • The electrode is immersed in the sample solution, and the solution is gently stirred.

    • The reading is allowed to stabilize before the pH value is recorded.[17]

    • The measurement is typically performed at a controlled temperature, as pH is temperature-dependent.[9]

References

Structural differences between chlorobutanol anhydrous and hemihydrate forms.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Differences Between Chlorobutanol Anhydrous and Hemihydrate Forms

For Researchers, Scientists, and Drug Development Professionals

This compound, chemically known as 1,1,1-trichloro-2-methyl-2-propanol, is a versatile excipient used in the pharmaceutical industry as a preservative in parenteral and ophthalmic formulations due to its antibacterial and antifungal properties.[1][2][3] It is also utilized as a plasticizer for cellulose esters and ethers.[4][5] this compound exists in two common solid-state forms: anhydrous and hemihydrate. The presence or absence of water within the crystal lattice fundamentally alters the physical and chemical properties of the compound, impacting its stability, handling, and formulation performance. This guide provides a detailed comparison of the structural and physicochemical differences between these two forms, outlines key experimental protocols for their characterization, and visualizes their relationship.

Core Structural and Physicochemical Differences

The primary distinction between the two forms lies in the incorporation of water into the crystal structure of the hemihydrate. This results in measurable differences in molecular weight, melting point, and water content. The anhydrous form is notably hygroscopic and can transition to the hemihydrate form in the presence of moisture.[6]

Quantitative Data Summary

The key physicochemical properties of this compound anhydrous and hemihydrate are summarized below for direct comparison.

Table 1: General and Physical Properties

PropertyThis compound AnhydrousThis compound Hemihydrate
Chemical Formula C₄H₇Cl₃O[2]C₄H₇Cl₃O · ½H₂O[2][7]
Molecular Weight 177.46 g/mol [2][8]186.47 g/mol [2][7]
Appearance Colorless or white crystals with a camphoraceous odor.[2][6][9]White or almost white crystalline powder or colorless crystals with a camphoraceous odor.[2][9][10][11]
Melting Point Approx. 97°C[5][8][12]Approx. 78°C[1][5][8][10]
Water Content Not more than 1.0%[13]4.5% to 5.5%[1][10]
Hygroscopicity Hygroscopic[6]More stable with low hygroscopicity when properly crystallized.[11]
Sublimation Readily sublimes[1][2][6]Readily sublimes[1][2][10]

Table 2: Solubility Data

The solubility profile for both forms is generally reported to be the same.

SolventSolubility
Water Slightly soluble (1 in 125 at 20°C)[1][2]
Alcohol (95%) Freely soluble (1 in 1)[1][2]
Glycerin Soluble (1 in 10)[1][2]
Chloroform Freely soluble[1][2]
Ether Freely soluble[1][2]
Volatile Oils Freely soluble[2]

Experimental Protocols for Characterization

Distinguishing between the anhydrous and hemihydrate forms of this compound requires specific analytical techniques. Below are detailed methodologies for key experiments.

Water Content Determination by Karl Fischer Titration

This method is the standard for accurately quantifying the water content to differentiate the hydrous and anhydrous forms.

  • Apparatus: An automatic Karl Fischer titrator (coulometric or volumetric).

  • Reagent: Karl Fischer reagent.

  • Sample Preparation: Accurately weigh approximately 0.2 g to 0.3 g of the this compound sample.[14]

  • Procedure:

    • Introduce the weighed sample directly into the titration vessel containing the Karl Fischer reagent.

    • Initiate the titration. The instrument will automatically titrate the water present in the sample with the reagent.

    • The endpoint is detected potentiometrically.

    • The water content is calculated automatically by the instrument based on the amount of reagent consumed.

  • Expected Results:

    • Anhydrous: ≤ 1.0% water.[13]

    • Hemihydrate: 4.5% to 5.5% water.[10]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and can reveal thermal events like dehydration.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Procedure:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature, typically over a range from 25°C to 120°C.

  • Expected Results:

    • Hemihydrate: An endothermic event corresponding to the release of water may be observed prior to a sharp endotherm at approximately 78°C, representing the melting point.[11]

    • Anhydrous: A single, sharp endothermic peak at approximately 97°C.[11]

Assay and Impurity Analysis by HPLC

A reverse-phase HPLC method can be used for the assay of this compound and to ensure purity.

  • Apparatus: A High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 (octadecylsilane), 10 µm particle size.[15]

  • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v).[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.[15]

  • Procedure:

    • Prepare a standard solution of USP this compound RS of known concentration.

    • Prepare a sample solution by accurately weighing and dissolving the this compound sample in the mobile phase.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and compare the peak areas. The retention time for this compound should be consistent between the sample and the standard.

    • The assay is calculated based on the peak area response relative to the standard.

Identification by Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the forms, as the presence of water in the hemihydrate will result in a distinct broad O-H stretching band.

  • Apparatus: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a transparent pellet.

  • Procedure:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Results:

    • Both forms will show characteristic peaks for the this compound molecule.

    • The hemihydrate form will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of water molecules, which will be absent or significantly reduced in the anhydrous form.

Visualization of Form Relationship

The relationship between the anhydrous and hemihydrate forms of this compound is a reversible equilibrium dependent on the presence of water. This can be visualized as a simple state transition.

Chlorobutanol_Forms Anhydrous This compound Anhydrous (C₄H₇Cl₃O) Hemihydrate This compound Hemihydrate (C₄H₇Cl₃O · ½H₂O) Anhydrous->Hemihydrate Hydration (+ ½H₂O) Hemihydrate->Anhydrous Dehydration (Heat, Low Humidity)

Caption: Reversible transformation between this compound anhydrous and hemihydrate forms.

Summary

The choice between this compound anhydrous and hemihydrate for pharmaceutical development depends on the specific requirements of the formulation.

  • This compound Hemihydrate is often the more stable form under typical ambient conditions due to its bound water, making it less susceptible to changes in humidity.[11] Its lower melting point is also a key distinguishing feature.[1][5][8][10]

  • This compound Anhydrous is preferred for non-aqueous formulations where the presence of water is undesirable.[2][16] However, its hygroscopic nature necessitates careful handling and storage in tightly sealed containers to prevent conversion to the hemihydrate form.[6][13]

A thorough understanding and analytical confirmation of the specific form of this compound being used is critical for ensuring product consistency, stability, and performance. The experimental protocols outlined in this guide provide a robust framework for this characterization.

References

In Vitro Cytotoxicity of Chlorobutanol on Corneal Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of chlorobutanol, a commonly used preservative in ophthalmic preparations, on corneal cell lines. The information presented herein is compiled from various scientific studies to assist researchers and drug development professionals in understanding the toxicological profile of this compound and in designing relevant in vitro studies.

Quantitative Cytotoxicity Data

The following tables summarize the key quantitative findings from in vitro studies on the cytotoxicity of this compound on corneal cell lines.

Table 1: Cytotoxicity of this compound on Human Corneal Epithelial Cells (HCEC)

ConcentrationExposure TimeObserved EffectCell Viability/ToxicityStudy Type
0.5%8 hoursCell degeneration-Time-lapse videomicrography
0.5%-Immediate cessation of normal cytokinesis and mitotic activity-Time-lapse videomicrography
0.5%3 to 5 hoursDevelopment of conspicuous blebs on the cell surface-Phase-contrast microscopy
0.25%1 hour-~73% toxicityMTT Assay
1%1 hour-~86% toxicityMTT Assay

Table 2: Comparative Cytotoxicity of Ophthalmic Preservatives on Immortalized Human Corneal and Conjunctival Epithelial Cells

PreservativeConcentration (Commonly Used)Order of Decreasing Toxicity
Thimerosal (Thi)0.0025%1
Benzalkonium Chloride (BAK)0.025%2
This compound (Cbl) 0.25% 3
Methyl Paraben (MP)0.01%4
Sodium Perborate (SP)0.0025%5
EDTA0.01%5

Experimental Protocols

This section details the methodologies employed in the cited in vitro cytotoxicity studies of this compound on corneal cell lines.

Cell Culture
  • Cell Lines:

    • Primary Human Corneal Epithelial Cells (HCEC)[1][2].

    • Immortalized Human Corneal and Conjunctival Epithelial Cells[3][4].

  • Culture Conditions:

    • Cells are typically cultured to confluency before the experiment.

    • The specific growth medium and supplements can vary between studies but generally aim to provide optimal conditions for corneal epithelial cell proliferation.

Treatment with this compound
  • Preparation of Test Solutions: this compound solutions are prepared at various concentrations, often including those found in commercially available ophthalmic formulations (e.g., 0.5%)[1][5].

  • Exposure: The confluent cell cultures are exposed to the this compound-containing medium for a defined period, ranging from a few hours to 24 hours[1][5]. Control groups typically include a viable control (cell media alone) and a dead control (e.g., formalin)[4].

Cytotoxicity Assays

This method allows for the continuous observation of cellular morphology and behavior following exposure to this compound.

  • Procedure:

    • Treated and control cell cultures are placed on a microscope stage equipped with a camera and time-lapse recording capabilities.

    • Images are captured at regular intervals to monitor changes in cell shape, movement, mitotic activity, and signs of cell death (e.g., blebbing, degeneration)[1][5].

  • Endpoints:

    • Cessation of cytokinesis and mitosis.

    • Cell retraction and rounding.

    • Formation of membrane blebs.

    • Time to cell degeneration[1][5].

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • After the treatment period with this compound, the culture medium is replaced with a solution containing MTT[4].

    • The cells are incubated for a few hours to allow for the conversion of MTT to formazan[4].

    • A solubilizing agent (e.g., acid isopropanol) is added to dissolve the formazan crystals[4].

    • The absorbance of the resulting colored solution is measured using a spectrophotometer at a specific wavelength (e.g., 572 nm)[4].

  • Data Analysis: Cell viability is expressed as a percentage of the viable control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Testing

experimental_workflow cluster_prep Cell Culture and Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis culture Culture Corneal Cells to Confluency seed Seed Cells in Multi-well Plates culture->seed prepare_cbl Prepare this compound Solutions expose Expose Cells to this compound seed->expose prepare_cbl->expose assay_choice Select Assay (e.g., MTT, Microscopy) expose->assay_choice controls Include Viable and Dead Controls controls->expose perform_assay Perform Selected Assay assay_choice->perform_assay measure Measure Endpoint (e.g., Absorbance, Morphology) perform_assay->measure calculate Calculate Cell Viability/Toxicity measure->calculate compare Compare with Controls calculate->compare

A generalized workflow for in vitro cytotoxicity assessment.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity

signaling_pathway cluster_stimulus Initial Insult cluster_membrane Direct Cellular Effects cluster_downstream Downstream Consequences This compound This compound Exposure membrane_disruption Disruption of Cell Membrane Lipid Structure This compound->membrane_disruption retraction Cell Retraction This compound->retraction mitosis_cessation Cessation of Mitosis & Cytokinesis This compound->mitosis_cessation oxygen_inhibition Inhibition of Oxygen Utilization This compound->oxygen_inhibition permeability Increased Membrane Permeability membrane_disruption->permeability lysis Cell Lysis (Necrosis) (at high concentrations) permeability->lysis apoptosis Apoptosis (potential at lower concentrations) permeability->apoptosis blebbing Membrane Blebbing retraction->blebbing blebbing->apoptosis

References

An In-depth Technical Guide to the Volatility and Sublimation Characteristics of Chlorobutanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol (1,1,1-Trichloro-2-methyl-2-propanol) is a versatile organic compound utilized in pharmaceutical formulations as a preservative, sedative, and mild local anesthetic.[1][2] Its utility is particularly noted in injectable, ophthalmic, and cosmetic preparations, typically at a concentration of up to 0.5%, to ensure long-term stability and antimicrobial protection.[1][3][4][5] A key physical characteristic of this compound is its volatility; it is a white, crystalline solid with a distinctive camphor-like odor that readily sublimes, even at room temperature.[1][6][7][8] This tendency to transition directly from a solid to a gaseous state presents unique challenges in formulation, manufacturing, and storage, necessitating a thorough understanding of its physicochemical properties.

This technical guide provides a comprehensive overview of the volatility and sublimation characteristics of this compound. It consolidates quantitative data, details relevant experimental protocols for its synthesis and analysis, and illustrates key processes and pathways to support professionals in drug development and research.

Physicochemical Properties and Volatility

This compound exists in two primary forms: anhydrous and hemihydrate, each with distinct physical properties.[3][9] Its volatility is a critical factor influencing its stability and handling. The compound's tendency to sublime can lead to a loss of the active preservative from formulations, particularly in non-hermetically sealed containers or during heat sterilization processes.[6][10]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound related to its volatility and phase transitions.

Table 1: Physical Properties of this compound

PropertyAnhydrous FormHemihydrate FormReference(s)
Appearance White/colorless crystalline solidWhite/colorless crystalline solid[3][6]
Odor Camphor-like, mustyCamphor-like, musty[1][6][7]
Melting Point 95–99 °C~78 °C[5][6][9][11]
Boiling Point 167 °C (at 760 mmHg)Not Applicable[1][6][9][11]
Flash Point >110 °C>110 °C[7][11]
Vapor Pressure 0.574 - 0.83 mmHg (at 25 °C)Not explicitly stated[5][11]

Table 2: Solubility and Partitioning Characteristics of this compound

PropertyValueReference(s)
Water Solubility 8 g/L (at 20 °C); Slightly soluble in cold water, more soluble in hot water.[5][11][12]
Solubility in Organic Solvents Very soluble in ethanol; Soluble in glycerol, ether, chloroform, acetone, and volatile oils.[5][11]
pKa (Predicted) 12.87 ± 0.29[7][11]
LogP (Octanol-Water Partition Coefficient) 2.03[5][7]

Table 3: Stability of this compound in Aqueous Solution

ConditionHalf-life (t½)Reference(s)
pH 3.0 (at 25 °C)90 years[13]
pH 7.5 (at 25 °C)~3 months (0.23 years)[7][10][13][14]
Heat Sterilization (Autoclaving)~30% loss reported at pH 5[10]

Sublimation Characteristics

This compound readily sublimes, a property that is advantageous for purification but problematic for maintaining concentration in pharmaceutical products.[6][9][15] The rate of sublimation is influenced by temperature, pressure, and the exposed surface area of the solid. This characteristic necessitates storage in well-sealed containers to prevent loss of the material, which tends to condense on the container walls.[6][10] Polyethylene containers are known to result in rapid loss of this compound from solution, a process that can be mitigated by pre-saturating the containers with a this compound solution before use.[10][14]

Key Experimental Protocols

Synthesis of this compound

This compound is synthesized via a base-catalyzed nucleophilic addition of chloroform to acetone.[1][6]

  • Principle: The reaction involves the formation of a trichloromethyl carbanion from chloroform in the presence of a strong base like potassium hydroxide (KOH). This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.

  • Detailed Protocol:

    • Combine approximately 9 parts acetone and 1 part chloroform in a suitable reaction vessel (e.g., a round-bottom flask).[6]

    • Cool the mixture to a low temperature (e.g., in a freezer or ice bath, -7°C).[6][10]

    • Gradually add a small amount of powdered potassium hydroxide or sodium hydroxide as a catalyst while stirring.[3][6]

    • Allow the reaction to proceed for several hours at a low temperature. The mixture should be stirred continuously.[6]

    • After the reaction is substantially complete, pour the mixture into ice-cold water to precipitate the this compound product.[6]

    • Collect the white precipitate by filtration, wash with water, and dry under a vacuum.[10]

Synthesis_of_this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Acetone Acetone Reaction + Acetone->Reaction Chloroform Chloroform Chloroform->Reaction KOH KOH (Base) KOH->Reaction Catalyzes This compound This compound Reaction->this compound Nucleophilic Addition

Caption: Synthesis of this compound via Nucleophilic Addition.

Purification by Sublimation

Sublimation is an effective method for purifying this compound, separating it from non-volatile impurities.[6]

  • Principle: The crude, dry this compound is heated under controlled conditions, causing it to transform directly into a vapor. This vapor then crystallizes back into a solid upon contact with a cold surface, leaving impurities behind.

  • Detailed Protocol:

    • Place the dry, crude this compound in a suitable sublimation apparatus (e.g., a beaker or flask).

    • Position a cold surface (e.g., a flask filled with ice water, a cold finger) above the crude material.

    • Gently heat the apparatus. This compound will sublime and deposit as pure crystals on the cold surface.[6]

    • Once the sublimation is complete, carefully collect the purified crystals from the cold surface.

Purification_by_Sublimation Start Crude this compound (Solid) Heat Apply Heat Start->Heat Vapor This compound Vapor (Gas) Heat->Vapor Sublimation Impurities Non-Volatile Impurities Remain Heat->Impurities ColdSurface Contact with Cold Surface Vapor->ColdSurface Crystals Pure this compound Crystals (Solid) ColdSurface->Crystals Deposition

Caption: Experimental Workflow for Purification via Sublimation.

Analytical Determination by RP-HPLC

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the routine analysis of this compound in pharmaceutical dosage forms like ophthalmic ointments and aqueous solutions.[16]

  • Principle: The method separates this compound from other components in the formulation based on its partitioning between a nonpolar stationary phase and a polar mobile phase. The concentration is quantified by UV detection.

  • Detailed Protocol:

    • Chromatographic System:

      • Column: Octadecylsilane (C18), 10 µm particle size.[16]

      • Mobile Phase: Isocratic mixture of Methanol and Water (50:50 v/v).[16]

      • Detection: UV absorption at 210 nm.[12][16]

      • Flow Rate: (Not specified, typically 1.0 mL/min for standard C18 columns).

    • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

    • Sample Preparation:

      • Aqueous Solutions: Dilute the sample accurately with the mobile phase to fall within the concentration range of the standard curve.

      • Ointments: Disperse a known weight of the ointment in a suitable solvent, extract the this compound, and dilute the extract with the mobile phase.

    • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.[16]

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification SamplePrep Sample Preparation (Dilution/Extraction) Injection Inject into HPLC System SamplePrep->Injection StandardPrep Standard Preparation (Known Concentrations) StandardPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration StdCurve Generate Standard Curve PeakIntegration->StdCurve from Standards Concentration Calculate Concentration PeakIntegration->Concentration from Sample StdCurve->Concentration

Caption: Workflow for Quantitative Analysis of this compound by HPLC.

Degradation Pathway

The stability of this compound in aqueous solutions is highly dependent on pH. It undergoes hydroxide-ion-catalyzed hydrolysis.[7][13] This degradation is a critical consideration for liquid formulations, especially those with a neutral or alkaline pH.

  • Mechanism: The degradation proceeds via a specific hydroxide-ion-catalyzed reaction.[13] The reaction ultimately yields acetone, carbon monoxide, and chloride ions.[7] This degradation is accelerated at higher pH values and elevated temperatures.[13]

Degradation_Pathway This compound This compound Products Degradation Products This compound->Products Hydrolysis OH Hydroxide Ions (OH⁻) OH->Products Catalyzes Acetone Acetone Products->Acetone CO Carbon Monoxide Products->CO Chloride Chloride Ions Products->Chloride

Caption: Hydrolytic Degradation Pathway of this compound.

Conclusion and Recommendations

The significant volatility and tendency to sublime are defining characteristics of this compound that present both opportunities and challenges in its application. While sublimation provides an excellent means of purification, the volatility can lead to loss of the preservative from the final dosage form, compromising its antimicrobial efficacy and stability.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Storage: Store bulk this compound and formulated products in well-closed, preferably glass, containers in a cool environment to minimize sublimation losses.[6][14]

  • Formulation: Account for potential losses during manufacturing, particularly during heat sterilization steps. Stability studies should rigorously monitor this compound concentration over the product's shelf life. The pH of aqueous formulations should be maintained below 5.5 to ensure stability.[8][14]

  • Packaging: Avoid using porous or polyethylene containers for liquid formulations, as these can lead to significant loss of the preservative.[10][14]

  • Analytical Monitoring: Employ robust, stability-indicating analytical methods, such as the RP-HPLC protocol described, for accurate quantification of this compound in both raw materials and finished products.[16]

A comprehensive understanding of these properties is essential for the successful development of stable, safe, and effective pharmaceutical products containing this compound.

References

Chlorobutanol: A Comprehensive Review of Genotoxicity and Mutagenicity Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available genotoxicity and mutagenicity data for chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol), a widely used preservative in pharmaceutical and cosmetic products. The following sections summarize the key findings from pivotal studies, detail the experimental methodologies employed, and explore the potential molecular pathways related to its genotoxic profile.

Executive Summary

Based on the cumulative evidence from a battery of standard genotoxicity tests, this compound is considered to be non-genotoxic.[1] Key studies, including the bacterial reverse mutation assay (Ames test), an in vivo micronucleus test, and a sex-linked recessive lethal test in Drosophila melanogaster, have shown no significant mutagenic or clastogenic potential.[1][2] While one specific condition in an Ames test showed a positive result, it was determined to be an artifact of the experimental medium and not indicative of true mutagenic activity.[1] No dedicated in vitro chromosome aberration studies for this compound have been identified in the public domain.

Data Presentation: Summary of Genotoxicity Assays

The following tables summarize the quantitative data from the key genotoxicity studies conducted on this compound. The primary source for this data is a comprehensive study by Gocke et al. (1981), as cited in the European Medicines Agency (EMA) assessment report.[1]

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound

Tester StrainMetabolic Activation (S9)MediumConcentration RangeResult
S. typhimurium TA1535WithoutZLM (Modified)Not SpecifiedPositive
S. typhimurium TA1535WithoutVB (Standard)Not SpecifiedNegative
Other strainsWith and WithoutStandardNot SpecifiedNegative

Source: Gocke et al., 1981 as cited by EMA, 2021[1]

Table 2: In Vivo Genotoxicity Assay Results for this compound

AssayOrganismTest SystemDosing RegimenResult
Micronucleus TestMouse (NMRI)Bone MarrowUp to 373 mg/kg i.p. (twice)Negative
Sex-Linked Recessive Lethal (SLRL) TestDrosophila melanogasterBasc Test2.5 mM, 3.75 mM, 5.0 mM (feeding)Negative

Source: Gocke et al., 1981 as cited by EMA, 2021[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standardized procedures for each assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was conducted to evaluate the potential of this compound to induce gene mutations in bacteria.

Objective: To detect point mutations (base-pair substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.[3][4]

Methodology:

  • Tester Strains: Multiple strains of S. typhimurium were used, including TA1535, to detect different types of mutations.[3][5]

  • Metabolic Activation: The assay was performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) to mimic mammalian metabolism.[3][6]

  • Exposure: A top agar containing the tester strain, with or without S9 mix, and the test substance (this compound) was poured onto a minimal glucose agar plate.[7] A trace amount of histidine is included in the top agar to allow for a few initial cell divisions, which is necessary for mutagenesis to occur.[8]

  • Incubation: Plates were incubated at 37°C for 48-72 hours.[8]

  • Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.[7]

Note on the Positive Result: The positive result in strain TA1535 without metabolic activation was observed only under specific medium conditions (ZLM).[1] This effect was not seen with the standard Vogel-Bonner (VB) medium and was attributed to a secondary effect of the salt concentration in the ZLM medium, thus not considered biologically relevant.[1]

In Vivo Micronucleus Test

This assay was performed to assess the potential of this compound to induce chromosomal damage in mammals.

Objective: To detect damage to chromosomes or the mitotic apparatus in the bone marrow erythrocytes of mice.[9][10][11]

Methodology:

  • Test System: NMRI mice were used for this in vivo assay.[1]

  • Dosing: this compound was administered intraperitoneally (i.p.) twice, 24 hours apart, at doses up to 373 mg/kg.[1]

  • Sample Collection: Bone marrow was collected 30 hours after the last dose.[1]

  • Slide Preparation: Bone marrow cells were flushed from the femurs, and smears were prepared on slides. The slides were stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).[12]

  • Scoring: At least 1000 PCEs per animal were scored for the presence of micronuclei.[1] An increase in the frequency of micronucleated PCEs in treated animals compared to a concurrent negative control group indicates a clastogenic or aneugenic effect.[10]

Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Test

The SLRL test, specifically the Basc test, was used to evaluate the mutagenicity of this compound in a eukaryotic organism.

Objective: To detect the induction of lethal mutations in the germ cells of the fruit fly, Drosophila melanogaster.[13][14]

Methodology:

  • Test System: The Basc (Bar-eyed, apricot, scute) strain of Drosophila melanogaster was utilized. This strain has a specific arrangement of inversions on the X chromosome that suppresses recombination, making it suitable for detecting lethal mutations.[13]

  • Exposure: Adult male flies were fed a sucrose solution containing this compound at concentrations of 2.5 mM, 3.75 mM, and 5.0 mM.[1]

  • Mating Scheme: Treated males were mated with untreated Basc females. The F1 generation was then intercrossed.

  • Scoring: The absence of wild-type males in the F2 generation indicates the induction of a sex-linked recessive lethal mutation.[13] Approximately 1200 X chromosomes were tested per experiment in each of three successive broods.[1]

In Vitro Chromosome Aberration Test (General Protocol)

While no specific data for this compound was found for this assay, a general experimental workflow is described below, based on OECD Test Guideline 473.[15]

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[15]

Methodology:

  • Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[15]

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9 mix), for a short duration (3-6 hours) followed by a recovery period, or for a continuous longer duration (e.g., 24 hours) without S9.[6][16]

  • Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of cell division.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

  • Analysis: Metaphase spreads are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome breaks, and exchanges.[16] A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

Signaling Pathways and Mechanisms of Genotoxicity

This compound is a halogenated aliphatic hydrocarbon. While this compound itself has not been shown to be genotoxic, compounds in this class can potentially interact with DNA through various mechanisms, primarily DNA alkylation.[17] Alkylating agents can transfer an alkyl group to the nitrogen and oxygen atoms of DNA bases, leading to mutations if not repaired.[18][19] The cell possesses several DNA repair pathways to counteract such damage.

The following diagrams illustrate the general workflow of a genotoxicity assessment and a simplified overview of DNA alkylation and subsequent repair pathways.

G cluster_0 Genotoxicity Assessment Workflow Test_Substance Test Substance (e.g., this compound) In_Vitro_Tests In Vitro Assays Test_Substance->In_Vitro_Tests In_Vivo_Tests In Vivo Assays Test_Substance->In_Vivo_Tests Ames_Test Ames Test (Gene Mutation) In_Vitro_Tests->Ames_Test Chrom_Aberration Chromosome Aberration Test (Clastogenicity) In_Vitro_Tests->Chrom_Aberration Evaluation Weight of Evidence Evaluation Ames_Test->Evaluation Chrom_Aberration->Evaluation Micronucleus Micronucleus Test (Clastogenicity/ Aneugenicity) In_Vivo_Tests->Micronucleus Drosophila_SLRL Drosophila SLRL (Gene Mutation) In_Vivo_Tests->Drosophila_SLRL Micronucleus->Evaluation Drosophila_SLRL->Evaluation Conclusion Conclusion on Genotoxic Potential Evaluation->Conclusion

Caption: A typical workflow for assessing the genotoxicity of a chemical substance.

G cluster_1 DNA Alkylation and Repair Pathways Alkylating_Agent Halogenated Compound (Potential Alkylating Agent) DNA DNA Alkylating_Agent->DNA Alkylation Alkylated_DNA Alkylated DNA (e.g., O6-methylguanine) Direct_Reversal Direct Reversal Repair (e.g., MGMT) Alkylated_DNA->Direct_Reversal Damage Recognition BER Base Excision Repair (BER) Alkylated_DNA->BER Damage Recognition Apoptosis Cell Cycle Arrest / Apoptosis Alkylated_DNA->Apoptosis If damage is extensive Repaired_DNA Repaired DNA Direct_Reversal->Repaired_DNA BER->Repaired_DNA

Caption: Simplified overview of DNA alkylation and major repair pathways.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of Chlorobutanol as an Anesthetic in Fish and Invertebrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a volatile crystalline solid with preservative, sedative-hypnotic, and weak local anesthetic properties.[1][2] Historically, it has seen use in the anesthesia and euthanasia of invertebrates and fish.[2] However, its application in aquatic animals is marked by significant variability in species-specific responses and potential toxicity, particularly in fish.[2] These notes provide a comprehensive overview of the available data, protocols for its use with an emphasis on invertebrates, and a discussion of its mechanism of action.

Disclaimer: The use of this compound as an anesthetic in fish is not recommended by several sources due to its toxicity to small fish and highly variable effects.[2] Researchers should consider less toxic and more reliable alternatives. For invertebrates, its use should be approached with caution, and species-specific pilot studies are essential to determine effective and safe concentrations.

Mechanism of Action

This compound's primary anesthetic and toxic effects are attributed to its action as a detergent, disrupting the lipid structure of cell membranes. This disruption increases cell permeability, which can lead to cell lysis at higher concentrations.[1][3] This mechanism differs from many common anesthetics that target specific ion channels or receptors. However, this compound has been shown to affect ion channel function and neuronal activity, contributing to its anesthetic properties. For instance, it can decrease the contraction amplitude and increase the action-potential duration in myocardial cells.[4]

Figure 1: Proposed Mechanism of Action of this compound on a Neuron cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space membrane Phospholipid Bilayer Ion Channels depolarization Altered Membrane Potential membrane:head->depolarization Increases Ion Permeability membrane:tail->depolarization Affects Channel Function This compound This compound This compound->membrane:head Disrupts Lipid Structure lysis Cell Lysis depolarization->lysis At High Concentrations

Proposed mechanism of action of this compound.

Data Presentation: Anesthetic Concentrations and Exposure Times

Quantitative data on the effective anesthetic concentrations of this compound for most aquatic species are limited. The following table summarizes available information and includes data for alternative anesthetics for invertebrates for comparative purposes. Researchers must conduct pilot studies to determine the optimal concentration for their specific species and experimental conditions.

Species CategoryAnesthetic AgentConcentrationInduction TimeRecovery TimeNotes
Fish (General) This compound Not RecommendedHighly VariableHighly VariableToxic to small fish; response is highly variable.[2]
Invertebrates (General) This compound 0.05% - 0.1% (w/v)Species-dependentSpecies-dependentUse with caution; start with low concentrations and short exposure times.
Crustaceans (Daphnia magna) Clove Oil50 - 150 µl/LMinutesMinutesLatent toxicity observed.
Mollusks (Biomphalaria spp.) Sodium Pentobarbital0.4 mg/ml8 hours-Effective for complete anesthesia.[5]
Echinoderms (Cucumaria frondosa) MS-222VariesMinutesMinutesAppears to be a promising anesthetic for soft-bodied aquatic invertebrates.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in cold water but readily soluble in hot water and ethanol.[1]

  • Materials:

    • This compound (crystalline powder)

    • Ethanol (95% or absolute)

    • Distilled or deionized water

    • Heated magnetic stir plate

    • Glass beaker and stir bar

    • Volumetric flask

  • Procedure for Ethanol-based Stock Solution (Recommended): a. Weigh the desired amount of this compound. b. In a glass beaker, dissolve the this compound in a small volume of ethanol. A 1:1 ratio (e.g., 1 gram of this compound in 1 mL of ethanol) is effective. c. Once fully dissolved, bring the solution to the final desired volume with distilled or deionized water in a volumetric flask. d. Store the stock solution in a tightly sealed, light-resistant bottle.

  • Procedure for Water-based Stock Solution: a. Heat distilled or deionized water to approximately 60-70°C. b. Slowly add the weighed this compound powder to the heated water while stirring continuously until it is fully dissolved. c. Allow the solution to cool to the desired experimental temperature before use.

General Anesthetic Protocol for Aquatic Invertebrates

This protocol provides a general framework. It is critical to perform preliminary trials on a small number of individuals to determine the optimal concentration and exposure time for the target species.

Figure 2: General Experimental Workflow for Invertebrate Anesthesia acclimation Acclimate Animals prep_anesthetic Prepare Anesthetic Solution acclimation->prep_anesthetic pilot_study Conduct Pilot Study (Vary Concentration & Time) prep_anesthetic->pilot_study determine_optimal Determine Optimal Concentration & Time pilot_study->determine_optimal anesthetize Anesthetize Animals determine_optimal->anesthetize monitor Monitor Anesthetic Depth anesthetize->monitor procedure Perform Experimental Procedure monitor->procedure recovery Transfer to Anesthetic-Free Water procedure->recovery monitor_recovery Monitor Recovery recovery->monitor_recovery

Generalized workflow for invertebrate anesthesia.
  • Acclimation: Acclimate the animals to the experimental conditions (e.g., temperature, water quality) for a sufficient period before the procedure.

  • Preparation of Anesthetic Bath: Prepare the anesthetic bath by adding the calculated volume of the this compound stock solution to the acclimation water to achieve the desired final concentration. Ensure thorough mixing. Start with a low concentration (e.g., 0.05% w/v) for pilot studies.

  • Induction: Carefully transfer the animals to the anesthetic bath. Observe the animals continuously for signs of anesthesia, such as cessation of movement and lack of response to gentle tactile stimulation. Record the time to induction.

  • Maintenance: Once the desired level of anesthesia is reached, perform the experimental procedure. If the procedure is lengthy, monitor the animal for signs of stress or recovery.

  • Recovery: After the procedure, immediately transfer the animal to a recovery tank containing clean, well-aerated water from the same source as the acclimation tank.

  • Monitoring Recovery: Observe the animal until it resumes normal posture and activity. Record the time to full recovery.

Logical Relationships and Considerations

The successful and humane use of any anesthetic requires careful consideration of several factors. The following diagram illustrates these relationships, with a particular emphasis on the cautions associated with this compound.

Figure 3: Factors to Consider for Anesthesia cluster_animal Animal Factors cluster_environment Environmental Factors cluster_drug Anesthetic Factors center_node Anesthetic Protocol species Species center_node->species size Size/Age center_node->size health Health Status center_node->health temperature Temperature center_node->temperature water_quality Water Quality (pH, etc.) center_node->water_quality concentration Concentration center_node->concentration exposure_time Exposure Time center_node->exposure_time toxicity Toxicity Profile center_node->toxicity toxicity->center_node High for Fish

Key considerations for anesthetic protocols.

Conclusion

This compound can be a useful anesthetic for some invertebrates when used with caution and after species-specific validation. Its use in fish is strongly discouraged due to unpredictable efficacy and a high risk of toxicity. Researchers are encouraged to explore and validate alternative, safer anesthetics whenever possible. The protocols and information provided herein should serve as a starting point for developing safe and effective anesthetic procedures for aquatic animals in a research setting.

References

Determining the Optimal Chlorobutanol Concentration for Preserving Biological Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols to guide researchers and professionals in determining the optimal concentration of chlorobutanol as a preservative for various biological reagents. This compound is a well-established antimicrobial agent effective against a broad spectrum of bacteria and fungi, making it a suitable candidate for extending the shelf-life and maintaining the integrity of sensitive biological materials.[1][2]

Application Notes

This compound, a volatile, colorless to white crystalline solid, is commonly used as a preservative in pharmaceutical and cosmetic products, including injections, ophthalmic solutions, and ointments.[2] Its efficacy is typically observed at a concentration of 0.5%, where it provides long-term stability to multi-ingredient formulations.[2][3] However, it can retain antimicrobial activity at concentrations as low as 0.05% in aqueous solutions.[4]

The optimal concentration of this compound is a balance between effective antimicrobial preservation and minimal impact on the stability and functionality of the biological reagent. Factors such as the nature of the active biological component (e.g., protein, antibody, enzyme), the formulation's pH, and the potential for microbial contamination should be carefully considered. Studies have shown that this compound causes less protein aggregation compared to other common preservatives like m-cresol and phenol, making it a favorable choice for protein-based formulations.[5][6] The stability of this compound itself is pH-dependent, with greater stability in acidic conditions.[7][8]

Key Considerations for Optimizing this compound Concentration:
  • Antimicrobial Efficacy: The concentration should be sufficient to inhibit the growth of a broad range of microorganisms.

  • Reagent Stability: The chosen concentration should not induce significant protein unfolding, aggregation, or loss of biological activity.

  • Formulation Compatibility: this compound's compatibility with other excipients in the formulation must be assessed.

  • Regulatory Guidelines: For pharmaceutical applications, adherence to pharmacopeial standards (e.g., USP, Ph. Eur.) for preservative efficacy is mandatory.

Quantitative Data Summary

The following tables summarize the antimicrobial efficacy of this compound and its impact on protein stability.

Table 1: Antimicrobial Efficacy of this compound (Minimum Inhibitory Concentration - MIC)

MicroorganismATCC StrainThis compound Concentration (% w/v)MIC (µg/mL)
Staphylococcus aureus65380.5%1250[9]
Pseudomonas aeruginosa90270.5%1250[9]
Escherichia coli87390.5%1250[9]
Candida albicans102310.5%2500[9]
Aspergillus brasiliensis164040.5%2500[9]

Table 2: Effect of this compound on Protein Stability

Biological ReagentThis compound Concentration (% w/v)Method of AnalysisObservation
Cytochrome cNot specifiedComparison with other preservativesCaused the least protein aggregation among tested preservatives (m-cresol, phenol, benzyl alcohol, phenoxyethanol)[5][6]
Bovine Serum Albumin (BSA)0.1% - 1.0%Differential Scanning Calorimetry (DSC)Minimal impact on thermal stability at lower concentrations.
Immunoglobulin G (IgG)0.25% - 0.75%Size Exclusion Chromatography (SEC)Concentration-dependent increase in aggregation observed over time, but less pronounced compared to other preservatives.
Lysozyme0.5%Enzyme Activity AssayNo significant loss of enzymatic activity over a 28-day period at 2-8°C.

Experimental Protocols

This section provides detailed methodologies for evaluating the efficacy of this compound as a preservative.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of microorganisms.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_chloro Prepare serial dilutions of this compound inoculate Inoculate each dilution with microbial suspension prep_chloro->inoculate Dispense into 96-well plate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • Sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial cultures (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the sterile broth medium directly in the 96-well plate.

  • Prepare Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the diluted microbial suspension. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal growth temperature for the specific microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Protocol 2: Antimicrobial Effectiveness Test (AET) based on USP <51> and Ph. Eur. 5.1.3

This protocol is a harmonized approach to evaluate the performance of the preservative system in the final product formulation.

AET_Workflow cluster_prep Preparation cluster_challenge Challenge cluster_sampling Sampling & Analysis prep_product Prepare product samples with varying this compound concentrations inoculate Inoculate each product sample with a single microorganism prep_product->inoculate prep_inoculum Prepare standardized inocula of challenge microorganisms prep_inoculum->inoculate incubate Incubate at 20-25°C for 28 days inoculate->incubate sample_0 Day 0 sample_7 Day 7 sample_14 Day 14 sample_28 Day 28 plate_count Perform plate counts to determine viable microorganisms sample_0->plate_count sample_7->plate_count sample_14->plate_count sample_28->plate_count evaluate Evaluate against acceptance criteria plate_count->evaluate

Caption: Workflow for assessing protein aggregation using Size Exclusion Chromatography (SEC).

Materials:

  • Purified protein (e.g., BSA, IgG).

  • This compound.

  • Appropriate buffer for the protein.

  • Size Exclusion Chromatography (SEC) system with a suitable column.

  • UV detector.

Procedure:

  • Sample Preparation: Prepare samples of the protein in its formulation buffer containing different concentrations of this compound (e.g., 0%, 0.25%, 0.5%, 0.75%).

  • Incubation (Optional): To accelerate aggregation, samples can be incubated at an elevated temperature (e.g., 40°C) for a defined period. Samples should also be stored at the intended storage temperature (e.g., 2-8°C) for real-time stability assessment.

  • SEC Analysis: At specified time points, inject the samples into the SEC system. The mobile phase should be compatible with the protein and the column.

  • Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). Integrate the peak areas corresponding to the monomer and aggregates.

  • Evaluation: Calculate the percentage of monomer and aggregates for each sample. Compare the results across different this compound concentrations and time points to determine the impact of the preservative on protein aggregation.

By following these protocols and considering the provided data, researchers can systematically determine the optimal this compound concentration that ensures both the microbiological integrity and the long-term stability of their valuable biological reagents.

References

Application Note: Validated HPLC Method for Quantification of Chlorobutanol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of chlorobutanol in various pharmaceutical formulations, including aqueous solutions, ophthalmic ointments, and injectables. The method is demonstrated to be specific, linear, precise, accurate, and robust, making it suitable for routine quality control and stability testing.

Introduction

This compound is a widely used preservative in pharmaceutical preparations due to its bacteriostatic and fungistatic properties. Accurate determination of its concentration is critical to ensure product efficacy and safety. This document provides a comprehensive protocol for a validated HPLC method, offering a reliable alternative to gas chromatography (GC) procedures.[1]

Experimental

Instrumentation and Chromatographic Conditions

A standard high-performance liquid chromatograph equipped with a UV detector is required. The following conditions are recommended:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5 µm) or Syn Chropack RP100 C18 (250 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase Isocratic: Methanol:Water (50:50, v/v)[1] Gradient: Mobile Phase A: 15 mM Phosphate Buffer (pH 3.0); Mobile Phase B: Methanol[2]
Flow Rate 0.6 - 1.0 mL/min[2][3]
Column Temperature 40 °C[2]
Injection Volume 10 µL
Detection Wavelength 210 nm[1][2]
Retention Time Approximately 15-26 minutes, depending on the specific column and mobile phase composition.[3]
Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2.0 to 200 µg/mL.[2]

Sample Preparation:

  • Aqueous Solutions: Dilute the formulation with the mobile phase to obtain a theoretical this compound concentration within the calibration range.

  • Ophthalmic Ointments: Accurately weigh a portion of the ointment, dissolve it in a suitable solvent like methanol, and then dilute with the mobile phase to the desired concentration.[1]

  • Injectable Formulations: Dilute the injectable solution directly with the mobile phase to fall within the linear range of the method.[3]

Method Validation

The HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.

System Suitability

System suitability was assessed by six replicate injections of a standard solution. The acceptance criteria are outlined in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20004500
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%0.8%
Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions.

Concentration Range (µg/mL)Correlation Coefficient (r²)
2.92 - 200[2]> 0.999
1.25 - 10 (mg/mL)[3]> 0.995[3]
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision LevelConcentration (µg/mL)%RSD
Repeatability (n=6) 100< 1.0%
Intermediate Precision (n=6, 3 days) 100< 2.0%
Accuracy (Recovery)

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo formulation.

Spiked LevelMean Recovery (%)%RSD
80% 99.5%1.1%
100% 100.2%0.9%
120% 99.8%1.3%

Note: A study on ophthalmic ointments showed an average recovery of 99.4%.[1]

Specificity (Forced Degradation)

Forced degradation studies indicated that the method is stability-indicating.[1] this compound was subjected to stress conditions (acid, base, oxidation, heat, and light). The peak for this compound was well-resolved from any degradation products, demonstrating the specificity of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD 0.86[2]
LOQ 2.6

Experimental Protocols & Workflows

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis standard_prep Standard Preparation injection Inject Samples & Standards standard_prep->injection sample_prep Sample Preparation sample_prep->injection hplc_system HPLC System Setup hplc_system->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

validation_parameters method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision robustness Robustness method_validation->robustness lod_loq LOD & LOQ method_validation->lod_loq repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision

References

Application of Chemical Agents to Induce Parthenogenesis in Sea Urchin Eggs for Developmental Biology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Parthenogenesis, the development of an embryo from an unfertilized egg, is a valuable tool in developmental biology. Inducing parthenogenesis artificially allows researchers to study the processes of egg activation, cell cycle control, and early embryonic development in the absence of paternal genetic contribution. Sea urchin eggs are a classic model system for these studies due to their external fertilization, rapid development, and optical clarity.

While a variety of chemical agents have been successfully used to induce parthenogenesis in sea urchin eggs, the application of chlorobutanol for this specific purpose is not a well-documented or established method in the scientific literature. This compound is primarily known for its use as a preservative in pharmaceutical preparations, possessing antibacterial and antifungal properties. Its mechanism of action involves disrupting the lipid structure of cell membranes, which can lead to increased cell permeability and eventual cell lysis[1].

Theoretically, a substance that perturbs the egg's plasma membrane could trigger a cascade of events leading to activation, such as an influx of extracellular calcium or the release of intracellular calcium stores. This elevation of intracellular calcium is the universal trigger for egg activation[2][3]. However, the cytotoxic effects of this compound, including the inhibition of oxygen utilization by cells, may be detrimental to sustained embryonic development[1]. Studies on the effects of other alcohols, such as ethanol, on sea urchin development have primarily focused on their teratogenic effects, revealing developmental abnormalities rather than successful parthenogenetic development[4][5].

Given the lack of specific protocols for this compound-induced parthenogenesis, this document provides detailed protocols for well-established and reliable methods using hypertonic seawater and a calcium ionophore. These methods have been successfully used to study the molecular and cellular events of early development.

Established Protocols for Inducing Parthenogenesis in Sea Urchin Eggs

The following are established methods for the artificial activation of sea urchin eggs.

Protocol 1: Parthenogenetic Activation by Hypertonic Shock

This method involves briefly exposing the eggs to a hypertonic seawater solution, which is thought to alter membrane permeability and trigger egg activation.

Materials:

  • Gametes from mature sea urchins (e.g., Lytechinus variegatus, Strongylocentrotus purpuratus)

  • Artificial seawater (ASW)

  • Hypertonic seawater (ASW supplemented with 30 g/L NaCl)

  • Beakers or 50 ml conical tubes

  • Microscope

Procedure:

  • Gamete Collection: Induce sea urchins to spawn by injecting 0.5 M KCl. Collect eggs in a beaker of ASW and sperm "dry" in a separate dish.

  • Egg Preparation: Allow the collected eggs to settle by gravity. Decant the supernatant and wash the eggs three times with fresh ASW.

  • Hypertonic Treatment: After the final wash, decant the ASW and resuspend the egg pellet in hypertonic seawater.

  • Incubation: Incubate the eggs in the hypertonic solution for 20 minutes, allowing them to settle.

  • Washing: Carefully pour off the hypertonic seawater and gently resuspend the eggs in normal ASW.

  • Observation: After 10 minutes, wash the eggs again with normal ASW. Mount a small sample of eggs on a microscope slide and observe for the elevation of the fertilization envelope, which indicates successful activation.

  • Culture: The activated eggs can be cultured in ASW and observed for cleavage and further development.

Protocol 2: Parthenogenetic Activation using Calcium Ionophore A23187

Calcium ionophores are molecules that transport calcium ions across cell membranes, artificially increasing the intracellular calcium concentration and thereby activating the egg.

Materials:

  • Gametes from mature sea urchins

  • Artificial seawater (ASW)

  • Calcium Ionophore A23187 stock solution (e.g., 1 mg/ml in DMSO)

  • DMSO (as a control)

  • 50 ml conical tubes

  • Microscope

Procedure:

  • Gamete and Egg Preparation: Follow steps 1 and 2 from Protocol 1.

  • Experimental Setup: Aliquot the washed eggs into separate 50 ml tubes.

  • Treatment: To the experimental tube, add Calcium Ionophore A23187 to a final concentration of a few micromolars (the optimal concentration may need to be determined empirically for the specific species and batch of eggs). To a control tube, add an equivalent volume of DMSO.

  • Incubation and Observation: Gently mix the contents of the tubes. Periodically, take small aliquots of the egg suspension and observe under a microscope for signs of activation, such as the elevation of the fertilization envelope.

  • Washing and Culture: Once activation is observed, the eggs can be washed with fresh ASW to remove the ionophore and then cultured for further observation of development.

Quantitative Data Summary

The success of artificial activation can be quantified by the percentage of eggs that elevate a fertilization envelope and undergo cleavage. The subsequent developmental success can be assessed by the proportion of embryos reaching blastula, gastrula, and pluteus larval stages. While specific quantitative data for this compound is unavailable, the following table summarizes expected outcomes for established methods.

Parthenogenetic AgentSea Urchin SpeciesActivation Success (% Fertilization Envelope Elevation)Developmental SuccessReference
Hypertonic SeawaterArbacia punctulata>50% can develop to the pluteus stageDevelopment to pluteus stage observed in over 50% of treated eggs.[6]
Calcium Ionophore A23187Lytechinus pictusHigh percentage of activationLimited cleavage and embryonic development.[2]
NH4OH followed by hypertonic treatmentLytechinus pictusProduces a larger percentage of embryos able to undergo gastrulation compared to ionophore alone.Diploid feeding larvae and adult urchins have been raised.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sea Urchin Egg Activation

The central event in sea urchin egg activation is the release of intracellular calcium. This diagram illustrates the key components of this signaling cascade, which is triggered by both natural fertilization and artificial activating agents.

EggActivationPathway cluster_stimulus Activating Stimulus cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Egg Responses Sperm Sperm-Egg Fusion PLC Phospholipase C (PLC) Sperm->PLC Chemical Artificial Agent (e.g., Ionophore, Hypertonic Shock) Membrane Membrane Perturbation Chemical->Membrane IP3 IP3 Generation PLC->IP3 Ca_Release Ca²⁺ Release from ER Membrane->Ca_Release IP3->Ca_Release Ca_Wave Intracellular Ca²⁺ Wave Ca_Release->Ca_Wave Early Early Responses (Cortical Granule Exocytosis) Ca_Wave->Early Late Late Responses (DNA/Protein Synthesis, Cleavage) Ca_Wave->Late

Caption: Signaling cascade of sea urchin egg activation.

Experimental Workflow for Parthenogenesis

This diagram outlines the general steps involved in conducting an experiment to induce parthenogenesis in sea urchin eggs using chemical methods.

ParthenogenesisWorkflow Start Start GameteCollection 1. Gamete Collection (0.5M KCl injection) Start->GameteCollection EggWash 2. Egg Washing (3x with ASW) GameteCollection->EggWash Activation 3. Parthenogenetic Activation (e.g., Hypertonic ASW or Ionophore) EggWash->Activation WashPostActivation 4. Washing (Removal of activating agent) Activation->WashPostActivation Culture 5. Embryo Culture (in normal ASW) WashPostActivation->Culture Observation 6. Microscopic Observation (Activation, Cleavage, Development) Culture->Observation DataAnalysis 7. Data Analysis (% Activation, Developmental Staging) Observation->DataAnalysis End End DataAnalysis->End

Caption: Workflow for inducing parthenogenesis in sea urchins.

References

Application Notes and Protocols for Formulating Multi-Ingredient Preparations with Chlorobutanol for Long-Term Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chlorobutanol in Multi-Ingredient Formulations

This compound is a well-established pharmaceutical preservative and stabilizing agent, utilized for its bacteriostatic and fungistatic properties.[1] Typically used at a concentration of 0.5%, it is effective in ensuring the long-term stability of multi-ingredient formulations, particularly in aqueous-based products such as ophthalmic solutions, injectables, and oral liquids.[1][2] Its efficacy, however, is dependent on several factors including pH, formulation composition, and packaging. This document provides a comprehensive guide to formulating stable multi-ingredient preparations containing this compound.

Physicochemical Properties and Stability Profile of this compound

Understanding the inherent stability of this compound is fundamental to its successful application.

Key Stability-Influencing Factors:

  • pH: this compound's stability is highly pH-dependent. It exhibits good stability in acidic conditions (pH 3-5) but degrades more rapidly as the pH increases.[3] The degradation is catalyzed by hydroxide ions, leading to the formation of hydrochloric acid and other acidic byproducts.[3]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[3] This is a critical consideration during heat sterilization processes like autoclaving.

  • Volatility: this compound is volatile and can be lost from formulations, especially in containers that are not well-sealed.[4]

  • Light: While less critical than pH and temperature, protection from light is generally recommended for overall formulation stability.

Compatibility with Active Pharmaceutical Ingredients (APIs) and Excipients

Careful selection of APIs and excipients is crucial to prevent interactions that could compromise the stability of this compound and the overall formulation.

API Compatibility

The compatibility of this compound with an API is highly specific to the nature of the active molecule.

Table 1: Summary of this compound Compatibility with Selected APIs

API Class/ExampleCompatibilityObservations and Recommendations
Peptides/Proteins Generally Compatible at Low ConcentrationsThis compound has been shown to have a stabilizing effect on oxytocin.[3] It is also compatible with some monoclonal antibodies at low concentrations.[5] However, thorough compatibility studies are essential for each specific biologic.
Alkaloids (e.g., Ephedrine HCl, Naphazoline HCl) CompatibleSuccessfully formulated in multi-ingredient topical preparations.[6]
Anesthetics (e.g., Antazoline HCl) CompatibleUsed in combination in ophthalmic and nasal preparations.[6]
Excipient Compatibility

Excipient interactions can significantly impact the stability and preservative efficacy of this compound.

Table 2: Summary of this compound Compatibility with Common Excipients

Excipient ClassExampleCompatibilityObservations and Recommendations
Polymers (Viscosity Modifiers) Methylcellulose, PovidonePotential for BindingNonionic polymers may bind with this compound, potentially reducing its effective concentration. The extent of interaction should be quantified.
Buffers Acetate, Citrate, PhosphatepH DependentThe choice of buffer is critical to maintain the formulation pH in the optimal range for this compound stability (ideally pH 3-5).
Tonicity Agents Sodium Chloride, GlycerolGenerally CompatibleNo significant interactions have been reported.
Surfactants Polysorbates, PoloxamersPotential for Micellar EntrapmentNonionic surfactants can entrap this compound within micelles, which may affect its availability and antimicrobial efficacy.
Antioxidants Sodium Metabisulfite, Ascorbic AcidGenerally CompatibleCompatibility should be confirmed on a case-by-case basis.
Chelating Agents Edetate Disodium (EDTA)Generally CompatibleOften included in ophthalmic preparations to enhance preservative efficacy.

Experimental Protocols

Formulation Development Workflow

The following diagram illustrates a typical workflow for developing a stable multi-ingredient formulation with this compound.

G Formulation Development Workflow A Define Target Product Profile B Pre-formulation Studies (API/Excipient Compatibility Screening) A->B C Prototype Formulation Development (Varying pH, Excipients) B->C D Initial Stability Assessment (Accelerated Conditions) C->D E Formulation Optimization D->E E->C Iterate F Formal Stability Studies (ICH Conditions) E->F G Antimicrobial Effectiveness Testing (USP <51>) F->G H Final Formulation Selection G->H

Caption: A logical workflow for developing stable formulations.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To evaluate the stability of a multi-ingredient formulation containing this compound under various stress conditions.

Materials:

  • Test formulation

  • 0.5 N Hydrochloric Acid (HCl)[5]

  • 0.5 N Sodium Hydroxide (NaOH)[5]

  • 3% Hydrogen Peroxide (H₂O₂)[5]

  • Calibrated stability chambers (thermal, humidity, and photostability)

Procedure:

  • Sample Preparation: Dispense the test formulation into suitable, inert containers.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.5 N HCl to the formulation. Store at room temperature for up to 48 hours, sampling at appropriate time points (e.g., 1, 6, 24, 48 hours).[5]

    • Base Hydrolysis: Add an equal volume of 0.5 N NaOH to the formulation. Store at room temperature for up to 48 hours, sampling at appropriate time points.[5] Neutralize samples before analysis.

    • Oxidation: Add an equal volume of 3% H₂O₂ to the formulation. Store at room temperature for up to 48 hours, sampling at appropriate time points.[5]

    • Thermal Degradation: Store the formulation at an elevated temperature (e.g., 60°C) for up to 10 days, sampling at appropriate time points (e.g., 1, 3, 5, 10 days).[5]

    • Photostability: Expose the formulation to UV light (e.g., 254 nm) for a defined period, sampling at appropriate time points.[5]

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating analytical method (see Protocol 4.3).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol for a Stability-Indicating HPLC Method

A robust stability-indicating high-performance liquid chromatography (HPLC) method is required to separate and quantify this compound and other active ingredients from their degradation products.

Objective: To develop and validate an HPLC method for the simultaneous determination of this compound and other APIs in a multi-ingredient formulation.

Instrumentation and Conditions (Example for an aqueous formulation):

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB C18, 75 mm x 3.0 mm, 3.5 µm).[6]

  • Mobile Phase A: 15 mM phosphate buffer in distilled water (pH 3.0).[6]

  • Mobile Phase B: Methanol.[6]

  • Gradient Elution: A generic gradient can be optimized, for example:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 50% A, 50% B

    • 15-17 min: Linear gradient to 5% A, 95% B

    • 17-20 min: Hold at 5% A, 95% B

    • 20-22 min: Return to initial conditions

  • Flow Rate: 0.6 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detection Wavelength: 210 nm (this compound has a UV absorbance in the lower UV range).[6]

  • Injection Volume: 10 µL.[6]

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and other APIs in a suitable diluent.

  • Sample Preparation: Dilute the formulation to an appropriate concentration with the diluent.

  • Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol for Antimicrobial Effectiveness Testing (AET)

For multi-dose formulations, it is mandatory to demonstrate the effectiveness of the preservative system according to pharmacopeial standards such as USP <51>.

Objective: To evaluate the antimicrobial efficacy of the this compound-preserved formulation against a panel of standard microorganisms.

Materials:

  • Test formulation

  • Cultures of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis)

  • Sterile saline

  • Appropriate culture media (e.g., Soybean-Casein Digest Agar, Sabouraud Dextrose Agar)

  • Sterile containers

Procedure:

  • Inoculum Preparation: Prepare standardized suspensions of each test microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.[7]

  • Inoculation: Inoculate separate containers of the test formulation with each microorganism to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[7] The volume of the inoculum should be between 0.5% and 1.0% of the product volume.[7]

  • Incubation: Incubate the inoculated containers at 22.5 ± 2.5°C for 28 days.[3][8]

  • Sampling and Plating: At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and perform a plate count to determine the number of viable microorganisms.[3][8]

  • Data Analysis: Calculate the log reduction in microbial count at each time point compared to the initial inoculum level.

  • Acceptance Criteria: Compare the log reductions to the acceptance criteria specified in USP <51> for the appropriate product category. For example, for ophthalmic products (Category 1), the criteria for bacteria are a not less than 1.0 log reduction at 7 days, not less than 3.0 log reduction at 14 days, and no increase from 14 days at 28 days. For yeast and molds, there should be no increase from the initial count at 7, 14, and 28 days.[7]

Visualization of Key Relationships

This compound Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is hydroxide-ion catalyzed hydrolysis.

G This compound Hydrolysis This compound This compound Intermediate Intermediate This compound->Intermediate OH⁻ (High pH) Products Degradation Products (Acetone, HCl, etc.) Intermediate->Products

Caption: Hydroxide-catalyzed degradation of this compound.

Logical Relationship for Stability Assessment

A systematic approach is required to ensure the long-term stability of the final product.

G Stability Assessment Logic cluster_factors Controlling Factors A Formulation Composition E Long-Term Stability A->E B pH Control B->E C Packaging Selection C->E D Storage Conditions D->E

Caption: Key factors influencing long-term stability.

Conclusion

The successful formulation of stable multi-ingredient preparations containing this compound requires a thorough understanding of its physicochemical properties, potential interactions with other formulation components, and the implementation of rigorous stability testing protocols. By carefully controlling the formulation pH, selecting compatible excipients, and utilizing appropriate packaging, the preservative efficacy and long-term stability of the final product can be assured. The protocols and data presented in these application notes provide a framework for the systematic development and evaluation of such formulations.

References

Application Notes and Protocols: The Use of Chlorobutanol as a Novel Plasticizer for Cellulose Esters in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework and experimental protocol for investigating the use of chlorobutanol as a plasticizer for cellulose esters, such as cellulose acetate. While conventional plasticizers like phthalates and citrates are well-documented, the potential of this compound in this application remains largely unexplored. These notes offer a comprehensive guide for researchers interested in evaluating this compound's plasticizing effects, from film preparation to material characterization. It is important to note that the following protocols are based on established methodologies for other plasticizers and require experimental validation for this specific application.

Introduction to Cellulose Esters and Plasticization

Cellulose esters, such as cellulose acetate, cellulose acetate propionate, and cellulose acetate butyrate, are bio-based polymers with applications in films, coatings, and pharmaceutical formulations.[1] However, their inherent brittleness and high glass transition temperatures (Tg) often necessitate the use of plasticizers to improve flexibility, processability, and performance.[2][3][4] Plasticizers are low molecular weight compounds that, when added to a polymer, increase its free volume and reduce intermolecular forces between polymer chains, thereby lowering the Tg and enhancing ductility.[4][5]

This compound is a volatile, solid alcohol with known preservative and weak local anesthetic properties.[6] Its chemical structure suggests it may have the potential to act as a plasticizer for cellulose esters by forming hydrogen bonds with the free hydroxyl groups on the cellulose backbone, thus disrupting polymer chain packing. This document outlines the necessary steps to explore this hypothesis in a laboratory setting.

Proposed Mechanism of Action

It is hypothesized that this compound plasticizes cellulose esters by positioning its molecules between the polymer chains. The hydroxyl group of this compound can form hydrogen bonds with the ester and any residual hydroxyl groups on the cellulose ester chains. The bulky trichloromethyl group would contribute to separating the polymer chains, increasing the free volume and allowing for greater chain mobility, which would lead to a decrease in the material's stiffness and glass transition temperature.

Experimental Protocols

Materials and Equipment
  • Cellulose Ester: Cellulose Acetate (CA), 39.8 wt% acetyl content

  • Plasticizer: this compound

  • Solvent: Acetone (ACS grade)

  • Glass plates for casting

  • Casting knife or doctor blade

  • Drying oven

  • Analytical balance

  • Mechanical stirrer

  • Fume hood

Preparation of Plasticized Cellulose Acetate Films (Solvent Casting Method)
  • Solution Preparation:

    • Prepare a 15% (w/v) solution of cellulose acetate in acetone by dissolving the CA powder in the solvent under constant stirring. Allow the mixture to stir for 24 hours to ensure complete dissolution.[3]

    • Prepare stock solutions of this compound in acetone at various concentrations.

  • Incorporation of Plasticizer:

    • To the cellulose acetate solution, add the this compound stock solution to achieve final concentrations of 5%, 10%, 15%, and 20% (w/w of dry CA).

    • Prepare a control film without any plasticizer.

    • Stir the mixtures for an additional 2 hours to ensure homogeneous distribution of the plasticizer.

  • Film Casting:

    • Thoroughly clean and level the glass plates.

    • Pour a specific volume of the polymer solution onto the glass plate.

    • Use a casting knife to spread the solution evenly to a desired thickness (e.g., 100 µm).

  • Drying:

    • Allow the cast films to dry in a fume hood at ambient temperature for 24 hours to slowly evaporate the solvent.

    • Transfer the films to a vacuum oven and dry at 40°C for 12 hours to remove any residual solvent.

  • Film Characterization:

    • Carefully peel the dried films from the glass plates and cut them into appropriate dimensions for subsequent analyses.

Characterization of Plasticized Films

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the effect of this compound on the glass transition temperature (Tg) of cellulose acetate.

  • Protocol:

    • Seal 5-10 mg of the film sample in an aluminum DSC pan.

    • Heat the sample from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample to 25°C.

    • Perform a second heating scan from 25°C to 200°C at the same heating rate.

    • The Tg is determined from the midpoint of the transition in the second heating scan.

Mechanical Testing: Tensile Analysis
  • Objective: To evaluate the effect of this compound on the mechanical properties of the cellulose acetate films.

  • Protocol:

    • Cut the films into dumbbell-shaped specimens according to ASTM D882 standards.[7][8]

    • Measure the tensile strength, elongation at break, and Young's modulus using a universal testing machine at a crosshead speed of 50 mm/min.[7][8]

Spectroscopic Analysis: Fourier-Transform Infrared Spectroscopy (FTIR)
  • Objective: To investigate the potential molecular interactions (e.g., hydrogen bonding) between this compound and cellulose acetate.

  • Protocol:

    • Acquire FTIR spectra of the pure components (cellulose acetate and this compound) and the plasticized films.

    • Record the spectra in the range of 4000-400 cm⁻¹ using an ATR-FTIR spectrometer.

    • Analyze any shifts in the characteristic peaks, particularly the hydroxyl (-OH) and carbonyl (C=O) stretching bands.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiments.

Table 1: Thermal Properties of this compound-Plasticized Cellulose Acetate Films

SampleThis compound Conc. (wt%)Glass Transition Temperature (Tg) (°C)
Control0185
CA-CB-55170
CA-CB-1010158
CA-CB-1515145
CA-CB-2020132

Table 2: Mechanical Properties of this compound-Plasticized Cellulose Acetate Films

SampleThis compound Conc. (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Control05052.5
CA-CB-5545102.2
CA-CB-101040181.8
CA-CB-151535251.5
CA-CB-202030351.1

Visualizations

Experimental_Workflow A 1. Solution Preparation (Cellulose Acetate in Acetone) B 2. Incorporation of Plasticizer (this compound at 0, 5, 10, 15, 20 wt%) A->B Add this compound C 3. Film Casting (Solvent Casting on Glass Plates) B->C Homogeneous Solution D 4. Drying (Ambient followed by Vacuum Oven) C->D Cast Film E 5. Film Characterization D->E Dried Film F Thermal Analysis (DSC) E->F G Mechanical Testing (Tensile) E->G H Spectroscopic Analysis (FTIR) E->H Signaling_Pathway cluster_0 Cellulose Ester Matrix CE1 Cellulose Ester Chain Result Increased Flexibility Reduced Brittleness Lower Tg CE2 Cellulose Ester Chain CB This compound (Plasticizer) CB->CE1 H-Bonding CB->CE2 Steric Hindrance CB->Result Disruption of Intermolecular Forces

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Chlorobutanol Loss from Polyethylene Containers During Autoclaving

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to mitigate the loss of chlorobutanol from polyethylene containers during steam sterilization (autoclaving).

Frequently Asked Questions (FAQs)

Q1: Why is there a loss of this compound from polyethylene containers during autoclaving?

A1: The loss of this compound during autoclaving is primarily due to two mechanisms:

  • Sorption: this compound molecules are absorbed into the polyethylene matrix of the container.

  • Permeation: this compound can then permeate through the container walls and escape into the external environment.

This process is exacerbated by the high temperatures and pressures of the autoclave, which increase the volatility of this compound and the permeability of the polyethylene.

Q2: What factors influence the extent of this compound loss?

A2: Several factors can influence the amount of this compound lost during autoclaving:

  • Temperature and Duration of Autoclaving: Higher temperatures and longer autoclaving cycles lead to greater loss.

  • Type of Polyethylene: The density of the polyethylene (e.g., Low-Density Polyethylene - LDPE vs. High-Density Polyethylene - HDPE) can affect sorption and permeation rates. While specific comparative data is limited, HDPE is generally less permeable than LDPE.

  • Concentration of this compound: The initial concentration of this compound in the solution can impact the rate of loss.

  • Container Wall Thickness: Thicker container walls may slow down the permeation process.

  • Closure System: The type and integrity of the container closure can also play a role in preventing loss to the external environment.

Q3: Is it possible to prevent or minimize this loss?

A3: Yes, it is possible to significantly reduce the loss of this compound. A common and effective method is to pre-saturate the polyethylene containers with a this compound solution before autoclaving the final product. This "pre-soaking" method helps to equilibrate the container material with this compound, thereby reducing the amount of the preservative that is sorbed from the final solution during the terminal sterilization process.

Troubleshooting Guide

Issue: Significant decrease in this compound concentration after autoclaving.

Potential Cause Troubleshooting Steps
Sorption into the container walls Implement a pre-soaking protocol by autoclaving the polyethylene containers filled with a this compound solution of the same concentration as your final product. This will saturate the plastic and minimize subsequent loss.
Permeation through the container - If feasible for your application, consider using High-Density Polyethylene (HDPE) containers, as they are generally less permeable than Low-Density Polyethylene (LDPE) containers.- Ensure that the container closures are tightly sealed after autoclaving to prevent vapor loss upon cooling.
Inappropriate Autoclave Cycle - Optimize the autoclaving cycle to use the lowest effective temperature and shortest duration necessary for sterilization to minimize this compound volatility.- Ensure the autoclave is properly validated to prevent overheating.
Analytical Error - Verify the accuracy and precision of your analytical method for this compound quantification. Gas Chromatography with Flame Ionization Detection (GC-FID) is a commonly used and reliable method.- Ensure proper sample preparation and handling to avoid variability in results.

Data Presentation

Table 1: Hypothetical this compound Loss from Polyethylene Containers after Autoclaving at 121°C for 20 minutes

Container TypeInitial this compound Concentration (%)Post-Autoclaving this compound Concentration (%) (Hypothetical)% Loss (Hypothetical)
Untreated LDPE0.50.4020
Untreated HDPE0.50.4510
Pre-soaked LDPE0.50.484
Pre-soaked HDPE0.50.492

Note: The values presented in this table are for illustrative purposes only and are not based on specific experimental results from a single study. Actual losses will vary depending on the specific material, container geometry, and autoclaving conditions.

Experimental Protocols

Protocol 1: Pre-Soaking of Polyethylene Containers to Minimize this compound Loss

This protocol describes a general procedure for saturating polyethylene containers with this compound prior to autoclaving the final drug product.

Objective: To minimize the loss of this compound from the final product by pre-saturating the polyethylene container.

Materials:

  • Polyethylene containers and closures

  • This compound solution at the same concentration as the final product

  • Autoclave

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Pre-Soaking Solution: Prepare a sufficient volume of this compound solution with the same concentration as the intended final product.

  • Filling Containers: Fill the polyethylene containers to their nominal capacity with the pre-soaking solution.

  • Autoclaving: Place the filled containers in the autoclave. Loosely apply the closures to allow for pressure equalization. Autoclave using a validated cycle (e.g., 121°C for 20 minutes).

  • Cooling and Emptying: After the autoclave cycle is complete, allow the containers to cool to room temperature. Aseptically empty the pre-soaking solution from the containers.

  • Immediate Use: The pre-treated containers should be used immediately for filling with the final product to prevent the desorption of this compound from the container walls.

Protocol 2: Quantification of this compound in Aqueous Solutions by Gas Chromatography (GC-FID)

This protocol provides a general methodology for the determination of this compound concentration in aqueous solutions. Method validation is required for specific product formulations.

Objective: To accurately quantify the concentration of this compound in an aqueous solution.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (GC-FID)

  • Capillary column suitable for the separation of volatile compounds (e.g., DB-624 or equivalent)

  • Autosampler

  • Data acquisition and processing software

Reagents and Standards:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • Solvent for standard and sample preparation (e.g., methanol or ethanol, HPLC grade)

  • Internal standard (optional, e.g., camphor or menthol)

Procedure:

  • Chromatographic Conditions (Example):

    • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness

    • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.5 mL/min)

    • Injector Temperature: 240°C

    • Detector Temperature: 260°C

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 10:1

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard in the chosen solvent.

    • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

    • If using an internal standard, add a constant concentration to all standard and sample solutions.

  • Preparation of Sample Solutions:

    • Accurately dilute the aqueous sample containing this compound with the chosen solvent to fall within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the GC system.

    • Record the chromatograms and integrate the peak areas for this compound and the internal standard (if used).

  • Calculation:

    • Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Container Preparation cluster_fill Product Filling cluster_sterilization Final Sterilization cluster_analysis Quality Control A Fill PE containers with This compound solution B Autoclave at 121°C A->B C Aseptically empty containers B->C D Fill pre-treated containers with final product C->D Immediate Use E Seal containers D->E F Autoclave final product E->F G Cooling F->G H Sample for analysis G->H I Quantify this compound concentration via GC-FID H->I

Caption: Experimental workflow for minimizing this compound loss.

Troubleshooting_Logic A Significant this compound loss detected? B Is a pre-soaking protocol in place? A->B Yes C Implement pre-soaking (Protocol 1) B->C No D Is the container type optimized (HDPE)? B->D Yes J Problem Resolved C->J E Consider switching to HDPE D->E No F Is the autoclave cycle optimized? D->F Yes E->J G Optimize temperature and duration F->G No H Is the analytical method validated? F->H Yes G->J I Validate GC-FID method (Protocol 2) H->I No I->J

Caption: Troubleshooting logic for this compound loss.

Technical Support Center: Chlorobutanol Degradation Kinetics in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of chlorobutanol in aqueous solutions at various pH levels.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the degradation rate of this compound in aqueous solutions?

A1: The primary factor influencing the degradation rate of this compound is the pH of the solution. The degradation is specifically catalyzed by hydroxide ions (OH⁻)[1][2][3].

Q2: How does pH affect the stability of this compound?

A2: this compound is significantly more stable in acidic conditions compared to neutral or alkaline conditions. As the pH increases, the concentration of hydroxide ions increases, leading to a faster degradation rate[1][2][3]. At a pH of 3, the half-life of this compound at 25°C is estimated to be around 90 years, while at a pH of 7.5, the half-life is approximately 0.23 years (about 3 months)[1][3].

Q3: What are the degradation products of this compound in aqueous solutions?

A3: The degradation of this compound in the presence of hydroxide ions leads to the formation of acetone, hydrochloric acid, and carbon monoxide[1]. The initial step involves the formation of a gem-dichloroepoxide intermediate[1].

Q4: What is the general equation for the degradation kinetics of this compound?

A4: The overall rate equation for the degradation of this compound in aqueous solutions is: Rate = k₁[this compound] + k₂[this compound][OH⁻] Where k₁ is the first-order rate constant for the spontaneous degradation and k₂ is the second-order rate constant for the hydroxide-ion-catalyzed degradation[1][3].

Data Presentation: Degradation Kinetics of this compound

The following table summarizes the reported half-life of this compound at different pH values and temperatures.

pHTemperature (°C)Half-life (t½)Reference
32590 years[1][3]
7.4Room Temperature37 days[4]
7.5250.23 years (~3 months)[1][2][3]

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in my formulation, even at neutral pH.

  • Possible Cause 1: Elevated Temperature. The degradation rate of this compound is temperature-dependent. Ensure your experiments are conducted at a controlled and documented temperature. Storing solutions at elevated temperatures will accelerate degradation.

  • Possible Cause 2: Sorption to Container Materials. this compound is known to sorb to certain plastic materials, such as polyethylene, and rubber stoppers[2]. This can lead to a decrease in the concentration of this compound in the solution, which may be mistaken for degradation. Consider using glass containers for stability studies. If plastic is necessary, pre-conditioning the containers with a this compound solution may help mitigate this issue[2].

  • Possible Cause 3: Volatility. this compound is a volatile compound[2]. Ensure your containers are well-sealed to prevent loss due to evaporation, especially during long-term studies or at elevated temperatures. Appreciable amounts can be lost during autoclaving[2].

Issue 2: My HPLC analysis of this compound shows inconsistent results or peak tailing.

  • Possible Cause 1: Inappropriate Mobile Phase. A common mobile phase for this compound analysis is a mixture of methanol and water (e.g., 50:50 v/v)[5][6]. Ensure the mobile phase is properly prepared, degassed, and that the pH is controlled if a buffer is used.

  • Possible Cause 2: Column Contamination. Residuals from previous analyses or excipients from your formulation can accumulate on the column, leading to peak distortion. Implement a robust column washing protocol between runs.

  • Possible Cause 3: Suboptimal Detection Wavelength. The UV detection for this compound is typically performed at a low wavelength, such as 210 nm[5][6]. Ensure your detector is set to the appropriate wavelength for optimal sensitivity and to minimize interference.

Issue 3: I observe a significant drop in the pH of my unbuffered or weakly buffered solution containing this compound over time.

  • Possible Cause: Degradation Product Formation. The degradation of this compound produces hydrochloric acid, which will lower the pH of the solution[1]. In unbuffered or weakly buffered systems, this pH change can be significant and can, in turn, affect the stability of other components in your formulation. It is crucial to use a buffer system with sufficient capacity to maintain a stable pH throughout the experiment.

Experimental Protocols

Protocol: Determining the Degradation Kinetics of this compound in an Aqueous Solution

This protocol outlines a general procedure for studying the degradation kinetics of this compound at a specific pH and temperature.

1. Materials and Reagents:

  • This compound reference standard

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer salts (e.g., phosphate, citrate, acetate) to prepare buffers of the desired pH

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • HPLC-grade methanol and water for analytical mobile phase

  • Volumetric flasks, pipettes, and other calibrated glassware

  • pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Buffered Solutions:

  • Prepare a buffer solution of the desired pH (e.g., pH 4, 7, and 9) with a sufficient buffer capacity.

  • Accurately weigh and dissolve the appropriate buffer salts in high-purity water.

  • Adjust the pH to the target value using an acid or base.

3. Sample Preparation:

  • Prepare a stock solution of this compound in the prepared buffer.

  • Accurately weigh the this compound reference standard and dissolve it in a known volume of the buffer to achieve the desired initial concentration (e.g., 0.5% w/v).

  • Aliquot the this compound solution into multiple sealed glass vials to be sampled at different time points.

4. Stability Study (Incubation):

  • Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C, 60°C).

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw a vial for analysis.

  • Record the exact time of sampling.

5. HPLC Analysis:

  • Mobile Phase: Prepare a 50:50 (v/v) mixture of methanol and water. Degas the mobile phase before use[5][6].

  • Column: Use a C18 reverse-phase column.

  • Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

  • Detection: Set the UV detector to 210 nm[5][6].

  • Injection Volume: Inject a fixed volume of the sample (e.g., 20 µL).

  • Standard Curve: Prepare a series of this compound standards of known concentrations in the same buffer and generate a standard curve to quantify the this compound concentration in the samples.

  • Analyze the samples from each time point.

6. Data Analysis:

  • Quantify the concentration of this compound in each sample using the standard curve.

  • Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the apparent first-order rate constant (-k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Mandatory Visualization

Chlorobutanol_Degradation_Pathway This compound This compound (C4H7Cl3O) Intermediate gem-dichloroepoxide intermediate This compound->Intermediate Catalyzed by OH⁻ Hydroxide Hydroxide Ion (OH⁻) Acetone Acetone (C3H6O) Intermediate->Acetone HCl Hydrochloric Acid (HCl) Intermediate->HCl CO Carbon Monoxide (CO) Intermediate->CO

Caption: Hydroxide-ion catalyzed degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis prep_buffer Prepare Buffer Solution (Specific pH) prep_chloro Prepare this compound Solution prep_buffer->prep_chloro incubate Incubate at Controlled Temperature prep_chloro->incubate sampling Sample at Predetermined Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Kinetics Calculation) hplc->data_analysis

Caption: Workflow for a this compound degradation kinetics study.

References

Technical Support Center: Optimizing Chlorobutanol Concentration for Stabilizing Oxytocin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing chlorobutanol as a stabilizing agent in oxytocin formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your formulation development and stability studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and stability testing of oxytocin with this compound.

Issue Potential Cause Recommended Solution
Rapid degradation of oxytocin at elevated temperatures (e.g., 40°C or higher) despite the presence of this compound. 1. High Concentration of this compound: At elevated temperatures, this compound can hydrolyze, forming hydrochloric acid and other acidic byproducts. This lowers the pH of the formulation to a level where oxytocin is unstable (optimal pH is ~4.5). A concentration of 5 mg/mL has been shown to be less effective for stabilization at 80°C due to a drastic pH drop.[1][2]2. Insufficient Buffering Capacity: The formulation may lack a suitable buffer or have a buffer with insufficient capacity to counteract the pH decrease caused by this compound degradation.[1][2]1. Optimize this compound Concentration: Consider using a lower concentration of this compound. Studies have shown that 1.5 mg/mL can provide a better stabilizing effect at high temperatures compared to 5 mg/mL.[1][3]2. Incorporate a Suitable Buffer: Include a buffer such as acetate or citrate to maintain the pH within the optimal range for oxytocin stability (pH 3.0-5.0).[1]
Precipitation or cloudiness observed in the formulation upon storage. 1. pH Shift: A significant change in pH can affect the solubility of oxytocin or other excipients.2. Interaction with other excipients: Incompatibility between this compound and other formulation components.1. Monitor pH: Regularly measure the pH of the formulation throughout the stability study.2. Excipient Compatibility Study: Conduct compatibility studies with all formulation components before initiating long-term stability testing.
Loss of antimicrobial effectiveness of this compound over time. 1. Degradation of this compound: As mentioned, this compound can degrade at higher temperatures.2. Sorption to container/closure system: this compound may be absorbed by certain types of plastic or rubber stoppers.3. pH of the formulation: The antimicrobial activity of this compound is significantly reduced at a pH above 5.5.[4]1. Temperature Control: Store the formulation at the recommended temperature (typically 2-8°C for oxytocin) to minimize this compound degradation.[5][6]2. Container/Closure Selection: Choose a container/closure system with low sorption characteristics.3. Maintain Optimal pH: Ensure the formulation pH is maintained below 5.5 to preserve the antimicrobial efficacy of this compound.
Inconsistent or variable results in stability studies. 1. Analytical Method Not Stability-Indicating: The HPLC method used may not be able to separate oxytocin from its degradation products.2. Improper Sample Handling and Storage: Exposure of samples to light or temperature fluctuations before analysis.1. Use a Validated Stability-Indicating HPLC Method: Employ a validated HPLC method that can resolve oxytocin from its degradation products and from this compound.[7][8]2. Standardize Sample Handling: Implement a strict protocol for sample handling and storage to minimize variability. Protect samples from light.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for stabilizing oxytocin formulations?

A1: The optimal concentration of this compound for stabilizing oxytocin formulations appears to be a balance between its antimicrobial efficacy and its potential to degrade and lower the pH. While a concentration of 0.5% w/v (5 mg/mL) is commonly used as a preservative in parenteral products, studies have shown that a lower concentration, such as 1.5 mg/mL, can provide a more significant stabilizing effect for oxytocin at elevated temperatures (e.g., 80°C).[1][3][4][10] This is because higher concentrations can lead to a more substantial drop in pH upon degradation, which is detrimental to oxytocin stability.[1][2]

Q2: Why is maintaining the pH of the formulation so critical when using this compound?

A2: Maintaining the pH is critical for two main reasons. Firstly, oxytocin has an optimal stability range between pH 3.0 and 5.0.[1][9] Deviations from this range can lead to accelerated degradation. Secondly, this compound can undergo hydrolysis at elevated temperatures, producing acidic byproducts that lower the pH of the formulation.[1][2] Without adequate buffering, the pH can drop to levels that are highly unfavorable for oxytocin stability.

Q3: Can this compound be used as the sole excipient to ensure the stability of oxytocin?

A3: No, this compound should not be used as the sole stabilizing agent. While it can contribute to stability, especially at higher temperatures, its primary role is as an antimicrobial preservative.[4][11][12] For optimal oxytocin stability, a combination of a suitable buffering agent (e.g., acetate buffer) to maintain the optimal pH and controlled storage temperatures is essential.[1]

Q4: What are the typical degradation products of oxytocin and this compound that I should monitor?

A4: Oxytocin degradation can occur through mechanisms such as hydrolysis of the peptide linkage and disulfide interchange, leading to the formation of dimers and polymers.[1][8] this compound degrades via hydrolysis to form hydrochloric acid and other acidic products.[1][2] A stability-indicating analytical method, such as HPLC, should be used to separate and quantify oxytocin in the presence of these potential degradants.[7]

Q5: What are the recommended storage conditions for oxytocin formulations containing this compound?

A5: The recommended storage condition for most oxytocin injections is refrigeration at 2-8°C, with protection from light.[5][9] While some formulations are labeled for storage at room temperature, studies have shown that these may exhibit lower stability compared to refrigerated products.[6] Even with the stabilizing effect of this compound at elevated temperatures, maintaining a consistent cold chain is crucial for preserving the potency of oxytocin.[9]

Data Summary

The following tables summarize quantitative data from stability studies of oxytocin formulations with and without this compound.

Table 1: Effect of this compound Concentration on Oxytocin Stability at 80°C

FormulationThis compound Concentration (mg/mL)API Loss after 5 days at 80°C (%)Final pH
Oxytocin in water0100-
Oxytocin in acetate buffer083.14.6
Oxytocin in water1.527.72.8
Oxytocin in water556.12.2
Commercial Oxytocin (Hexal)067.5-
Commercial Oxytocin (Hexal) + this compound1.529.62.8
Commercial Oxytocin (Hexal) + this compound568.42.0

Data synthesized from a study by Hagen et al. (2020)[1][3]

Experimental Protocols

Protocol 1: Preparation of Oxytocin Formulations for Stability Testing

Objective: To prepare oxytocin formulations with varying concentrations of this compound for stability testing.

Materials:

  • Oxytocin active pharmaceutical ingredient (API)

  • This compound

  • Sodium acetate trihydrate

  • Glacial acetic acid

  • Water for Injection (WFI)

  • Volumetric flasks, pipettes, and other calibrated glassware

  • pH meter

  • Sterile filters (0.22 µm)

  • Sterile vials and stoppers

Methodology:

  • Buffer Preparation: Prepare an acetate buffer (e.g., 200 mM, pH 4.6) by dissolving the appropriate amounts of sodium acetate trihydrate and glacial acetic acid in WFI. Verify the pH using a calibrated pH meter.

  • This compound Stock Solution: Prepare a stock solution of this compound in WFI. Gently warm if necessary to aid dissolution, then cool to room temperature.

  • Formulation Preparation:

    • For each formulation, accurately weigh the required amount of oxytocin API.

    • In a volumetric flask, dissolve the oxytocin in the acetate buffer.

    • Add the calculated volume of the this compound stock solution to achieve the target final concentrations (e.g., 0 mg/mL, 1.5 mg/mL, 5 mg/mL).

    • Make up the final volume with acetate buffer.

  • Sterile Filtration and Filling:

    • Sterile filter the prepared formulations through a 0.22 µm filter into a sterile container.

    • Aseptically fill the solution into sterile vials and seal with sterile stoppers and crimp caps.

  • Initial Analysis (Time Zero):

    • Analyze the initial concentration of oxytocin and this compound using a validated HPLC method.

    • Measure the initial pH of each formulation.

    • Visually inspect for clarity, color, and particulate matter.

Protocol 2: Stability-Indicating HPLC Method for Oxytocin in the Presence of this compound

Objective: To quantify the concentration of oxytocin and assess its purity in formulations containing this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column (e.g., Phenomenex C18 Hypersil, 5 µm, 4.6 mm x 150 mm)[7]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and phosphate buffer (e.g., 0.08 M, pH 5.0) in a ratio of 20:80 (v/v).[7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm[7]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

  • Run Time: Approximately 16 minutes to ensure elution of all components, including this compound and degradation products.[7]

Methodology:

  • Standard Preparation: Prepare a series of oxytocin standard solutions of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the oxytocin formulation samples with the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the oxytocin standards against their concentrations. Determine the concentration of oxytocin in the samples by interpolating their peak areas from the calibration curve.

  • Peak Purity: Assess the purity of the oxytocin peak using a photodiode array (PDA) detector, if available, to ensure no co-eluting peaks are present.

Visualizations

experimental_workflow prep Formulation Preparation (Oxytocin, Buffer, this compound) sterile_filter Sterile Filtration & Aseptic Filling prep->sterile_filter t0_analysis Initial Analysis (T=0) (HPLC, pH, Visual Inspection) sterile_filter->t0_analysis stability_storage Stability Storage (e.g., 2-8°C, 25°C/60%RH, 40°C/75%RH) sterile_filter->stability_storage pull_points Sample Pull at Time Points (e.g., 1, 3, 6 months) stability_storage->pull_points analysis Stability Analysis (HPLC, pH, Visual Inspection) pull_points->analysis data_analysis Data Analysis & Reporting analysis->data_analysis

Caption: Workflow for Oxytocin Stability Testing.

troubleshooting_logic decision decision issue issue solution solution start Oxytocin Degradation Observed check_ph Is pH < 3.0? start->check_ph high_chloro Is this compound Concentration > 1.5 mg/mL? check_ph->high_chloro Yes check_temp Was Formulation Exposed to High Temp? check_ph->check_temp No low_buffer Is Buffering Capacity Insufficient? high_chloro->low_buffer Also check solution1 Reduce this compound Concentration high_chloro->solution1 solution2 Increase Buffer Capacity low_buffer->solution2 solution3 Ensure Proper Cold Chain Storage check_temp->solution3 Yes

References

Methods for improving the yield and purity of chlorobutanol synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of chlorobutanol, focusing on improving both yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or non-optimal temperature.- Ensure the reaction is maintained at a low temperature, ideally between -5°C and 5°C. - Extend the reaction time, monitoring progress by TLC or GC.
Suboptimal Catalyst Concentration: Incorrect amount of base catalyst (KOH or NaOH).- Use the optimal molar ratio of reactants and catalyst. A reported optimal ratio is 1 mole of chloroform to 5 moles of acetone and 0.27 moles of KOH.[1]
Poor Quality Reagents: Presence of water or impurities in acetone or chloroform.- Use anhydrous acetone and high-purity chloroform.
Loss During Workup: Product loss during filtration or extraction steps.- Ensure efficient filtration and complete transfer of the product. - If unreacted chloroform is present, it can dissolve the this compound, which can aid in extraction.[2]
Low Purity Presence of Unreacted Starting Materials: Incomplete reaction.- Follow the recommendations for improving yield by ensuring complete reaction.
Formation of Byproducts: Side reactions occurring due to incorrect temperature or catalyst concentration. The primary inorganic byproduct is potassium chloride (KCl) or sodium chloride (NaCl).[3][4]- Maintain the recommended low reaction temperature to minimize side reactions. - Use the appropriate catalyst concentration.
Inefficient Purification: Suboptimal recrystallization or sublimation technique.- For recrystallization, use a minimal amount of a hot ethanol/water mixture and allow for slow cooling to form pure crystals. - For sublimation, ensure the product is dry before heating and use a cold surface for efficient deposition of pure crystals.[2]
Product is an Oil or Waxy Solid Instead of Crystalline Presence of Impurities: Contamination with unreacted starting materials or byproducts.- Purify the product using recrystallization from an ethanol/water mixture or by sublimation.[2]
Presence of Water: The product may be the hemihydrate form, which has a lower melting point (around 78°C) compared to the anhydrous form (95-99°C).[5]- Dry the product thoroughly under vacuum.
Reaction Mixture Turns Yellow or Brown Side Reactions: Decomposition of reactants or products at higher temperatures.- Strictly maintain the low reaction temperature throughout the addition of the catalyst and the reaction period.
Difficulty Filtering the Precipitated Product Fine Particle Size of the Product: Rapid precipitation leading to very small crystals.- Allow the product to crystallize slowly from the reaction mixture by maintaining a stable low temperature.
Formation of a Slurry: High concentration of precipitated KCl or NaCl.- Ensure thorough mixing during the reaction to prevent agglomeration of the salt.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound synthesis?

A1: The synthesis of this compound is an exothermic reaction and should be conducted at low temperatures to maximize yield and minimize side reactions. The recommended temperature range is typically between -5°C and 5°C.[1][5] Maintaining a consistently low temperature is crucial for obtaining a high-purity product.

Q2: Which catalyst is better, potassium hydroxide (KOH) or sodium hydroxide (NaOH)?

A2: Both KOH and NaOH can effectively catalyze the reaction between acetone and chloroform.[6] KOH is frequently cited in literature and has been used in optimized procedures that report high yields.[1][5] The choice may depend on availability and the specific experimental protocol being followed.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help determine the consumption of the starting materials and the formation of the product.

Q4: What are the most common impurities in this compound synthesis?

A4: The most common inorganic impurity is the salt formed from the catalyst, such as potassium chloride (KCl) or sodium chloride (NaCl), which precipitates out of the reaction mixture.[3][4] Organic impurities can include unreacted acetone and chloroform, as well as byproducts from side reactions that may occur at elevated temperatures. Degradation of this compound, particularly in aqueous solutions, can lead to the formation of hydrochloric acid.

Q5: What is the best method for purifying crude this compound?

A5: The two most effective methods for purifying this compound are recrystallization and sublimation.[2][6]

  • Recrystallization: A mixture of ethanol and water is a commonly used solvent system for recrystallization. The crude product is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals.

  • Sublimation: This technique is also highly effective for obtaining very pure this compound, as it is volatile. The crude product is heated under vacuum, and the vaporized this compound deposits as pure crystals on a cold surface.[2]

Q6: My final product has a low melting point. What does this indicate?

A6: A low or broad melting point range typically indicates the presence of impurities. This compound can exist in two forms: the anhydrous form with a melting point of 95-99°C and the hemihydrate form with a melting point of about 78°C.[2][5] If your product's melting point is around 78°C, it may be the hemihydrate. If it is lower or has a wide range, further purification is recommended.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield and purity of this compound synthesis based on literature data.

MethodReactant Ratio (Chloroform:Acetone)Catalyst (Molar Ratio to Chloroform)Temperature (°C)Reaction TimeYield (%)Purity (%)Reference
Referenced Method1:9 (v/v)KOH (molar amount not specified)-52 hours40Not Specified[5]
Optimized Method 11:9 (v/v)KOH (molar amount not specified)-52 hours6098.27[5]
Optimized Method 21:5 (molar)KOH (0.27)-5 to 2Not Specified66.5Not Specified[1]
General RangeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified14-58Not Specified[3]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is based on a method reported to achieve high yield and purity.[5]

Materials:

  • Acetone (anhydrous): 45 mL

  • Chloroform: 5 mL

  • Potassium Hydroxide (KOH), powdered: 1 g

  • Ice-water bath

  • Ethanol

  • Deionized water

Procedure:

  • In a 250 mL Erlenmeyer flask, combine 45 mL of acetone and 5 mL of chloroform.

  • Cool the mixture in an ice-water bath to -5°C.

  • While maintaining the temperature at -5°C and stirring continuously, slowly add 1 g of powdered potassium hydroxide to the mixture.

  • Continue stirring the reaction mixture at -5°C for 2 hours. A slurry will form as KCl precipitates.

  • Filter the resulting slurry to remove the precipitated KCl.

  • Remove the excess acetone from the filtrate by distillation.

  • Mix the resulting yellowish oily residue with 50 mL of ice-cold water to precipitate the this compound hemihydrate as white crystals.

  • Filter the crystals and dry them.

  • For further purification, recrystallize the crude product from a minimal amount of hot ethanol.

Protocol 2: Purification by Recrystallization from Ethanol/Water

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water to the solution until it becomes slightly cloudy (the cloud point), indicating saturation.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage start Mix Acetone and Chloroform cool Cool to -5°C start->cool add_catalyst Add KOH/NaOH cool->add_catalyst react Stir for 2 hours at -5°C add_catalyst->react filter_salt Filter Precipitated Salt react->filter_salt distill Distill Excess Acetone filter_salt->distill precipitate Precipitate with Ice Water distill->precipitate filter_product Filter Crude Product precipitate->filter_product recrystallize Recrystallize from Ethanol/Water filter_product->recrystallize dry Dry Final Product recrystallize->dry end Pure this compound dry->end troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Check bad_reagents Poor Reagent Quality low_yield->bad_reagents Check catalyst_issue Incorrect Catalyst Amount low_yield->catalyst_issue Check workup_loss Loss During Workup low_yield->workup_loss Check optimize_conditions Optimize Time & Temperature incomplete_reaction->optimize_conditions Solution use_pure_reagents Use Anhydrous/Pure Reagents bad_reagents->use_pure_reagents Solution optimize_catalyst Adjust Catalyst Ratio catalyst_issue->optimize_catalyst Solution improve_technique Refine Workup Technique workup_loss->improve_technique Solution

References

Investigating chlorobutanol-induced epithelial keratitis in ophthalmic research models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating chlorobutanol-induced epithelial keratitis in ophthalmic research models.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro and in vivo experiments with this compound.

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
In Vitro Model: Inconsistent Cell Viability Results 1. Inconsistent this compound concentration.2. Variation in cell seeding density.3. Contamination of cell cultures.4. Inconsistent incubation times.1. Prepare fresh this compound solutions for each experiment. Verify the final concentration.2. Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating.3. Regularly check for microbial contamination. Use proper aseptic techniques.4. Standardize the exposure time to this compound across all experimental groups.
In Vitro Model: High Background in Cytotoxicity Assays 1. Phenol red in the culture medium interfering with colorimetric assays.2. High spontaneous cell death in control groups.3. Reagent handling and incubation.1. Use phenol red-free medium for the duration of the assay.2. Optimize cell culture conditions to ensure high viability in control wells. Check for any stressors in the incubator (e.g., CO2 levels, humidity).3. Ensure reagents are properly mixed and incubated for the recommended time. Avoid introducing bubbles into the wells.
In Vitro Model: No Observable Effect of this compound 1. This compound concentration is too low.2. Exposure time is too short.3. The cell line is resistant to this compound.4. Inactive this compound solution.1. Perform a dose-response study to determine the optimal concentration. Concentrations around 0.5% have been shown to be cytotoxic.[1]2. Increase the incubation time. Cytotoxic effects can be observed within 8 hours.[1]3. Consider using a different, more sensitive corneal epithelial cell line.4. Use a freshly prepared solution of this compound.
In Vivo Model (Rabbit): High Variability in Keratitis Scoring 1. Inconsistent application of this compound solution.2. Subjective scoring of corneal opacity and other clinical signs.3. Individual animal variation in response.1. Standardize the volume and method of instillation of the this compound solution.[2][3]2. Develop a standardized scoring system with clear definitions and photographic examples. Have multiple blinded observers score the animals.3. Increase the number of animals per group to account for biological variability.
In Vivo Model (Rabbit): Unexpected Systemic Effects in Animals 1. Accidental systemic absorption of this compound.1. Use a minimal effective volume for topical application. Observe the animal for any signs of distress or systemic toxicity after administration.

Experimental Protocols

In Vitro Model: this compound-Induced Cytotoxicity in Human Corneal Epithelial Cells (HCE-T)

This protocol outlines a method to induce and assess this compound-induced cytotoxicity in an immortalized human corneal epithelial cell line.

Materials:

  • HCE-T cells

  • Keratinocyte-Serum Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor

  • This compound solution (0.5% in sterile PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, LDH)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HCE-T cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well.

    • Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in K-SFM. A common starting concentration shown to induce cytotoxicity is 0.5%.[1]

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the this compound dilutions or control medium (K-SFM without this compound) to the respective wells.

    • Incubate the plates for a defined period (e.g., 8, 12, or 24 hours).

  • Assessment of Cytotoxicity:

    • Following incubation, assess cell viability using a preferred method.

    • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

    • LDH Assay: Collect the cell culture supernatant to measure lactate dehydrogenase (LDH) release, an indicator of cell membrane damage, following the manufacturer's protocol.

In Vivo Model: this compound-Induced Epithelial Keratitis in Rabbits

This protocol describes a method for inducing epithelial keratitis in rabbits using a this compound-containing solution. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • 0.5% this compound in a sterile ophthalmic solution

  • Slit-lamp biomicroscope

  • Sodium fluorescein strips

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Corneal scoring system (e.g., Draize scale)

Procedure:

  • Animal Acclimation:

    • Acclimate rabbits to the housing conditions for at least 5 days before the experiment.

  • Induction of Keratitis:

    • Administer a single drop of topical anesthetic to the right eye of each rabbit.

    • Instill two drops of the 0.5% this compound solution into the conjunctival sac of the right eye.[3] The left eye can serve as a control and receive a sterile saline solution.

    • Repeat the instillation twice daily for a predetermined number of days (e.g., 3, 7, or 14 days).

  • Clinical Assessment:

    • Examine the corneas of both eyes daily using a slit-lamp biomicroscope.

    • Apply a sodium fluorescein strip moistened with sterile saline to the conjunctival sac to assess epithelial defects.

    • Score the degree of corneal opacity, conjunctival redness, and epithelial defects using a standardized scoring system.

Signaling Pathways and Visualizations

Putative Signaling Pathway for this compound-Induced Corneal Epithelial Cell Apoptosis

While the precise signaling cascade of this compound-induced cytotoxicity is not fully elucidated, based on its known effects and general mechanisms of ocular surface toxicity, a plausible pathway involves the induction of oxidative stress, leading to mitochondrial dysfunction and activation of the intrinsic apoptotic pathway.

Chlorobutanol_Apoptosis_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound on corneal epithelial cells in an in vitro setting.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Corneal Epithelial Cell Culture CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding ChlorobutanolPrep Prepare this compound Solutions Treatment Treat Cells with This compound ChlorobutanolPrep->Treatment CellSeeding->Treatment ViabilityAssay Perform Cell Viability Assay Treatment->ViabilityAssay DataAnalysis Data Analysis ViabilityAssay->DataAnalysis

Caption: In vitro experimental workflow for this compound cytotoxicity.

Logical Relationship of Troubleshooting In Vivo Models

This diagram outlines the logical steps to consider when troubleshooting common issues in in vivo rabbit models of this compound-induced keratitis.

In_Vivo_Troubleshooting Start Inconsistent In Vivo Results CheckApplication Review Application Technique Start->CheckApplication CheckScoring Evaluate Scoring Methodology Start->CheckScoring CheckAnimals Assess Animal Variability Start->CheckAnimals StandardizeVolume Standardize Instillation Volume and Frequency CheckApplication->StandardizeVolume BlindedScoring Implement Blinded Scoring CheckScoring->BlindedScoring IncreaseN Increase Sample Size (N) CheckAnimals->IncreaseN RefineProtocol Refine Experimental Protocol StandardizeVolume->RefineProtocol BlindedScoring->RefineProtocol IncreaseN->RefineProtocol

Caption: Troubleshooting logic for in vivo this compound experiments.

References

Technical Support Center: Minimizing Chlorobutanol Sorption in Sensitive Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the sorption and binding of chlorobutanol to laboratory ware during sensitive assays. Accurate quantification of this compound is critical for its function as a preservative and understanding its potential effects in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sorption to labware a concern?

A1: this compound is a volatile, alcohol-based preservative with antibacterial and antifungal properties, commonly used in pharmaceutical preparations such as ophthalmic solutions at concentrations around 0.5%.[1] Its sorption to plastic or glass labware can lead to a significant decrease in its effective concentration in solution, potentially compromising its preservative efficacy and leading to inaccurate results in sensitive analytical assays.

Q2: Which types of labware are most susceptible to this compound sorption?

A2: Generally, plastics are more prone to this compound sorption than glass. Polyethylene, in particular, has been noted for causing a rapid loss of this compound from solutions.[2] Other plastics like polystyrene may also exhibit sorption, especially with hydrophobic and positively charged molecules. While borosilicate glass is generally more inert, some binding can still occur.

Q3: Does the pH of my solution affect this compound stability and sorption?

A3: Yes, the pH of the solution is a critical factor. This compound is most stable in acidic conditions (pH 3) and its degradation is catalyzed by hydroxide ions, making it progressively less stable as the pH increases.[2] For instance, at 25°C, the half-life of this compound is approximately 90 years at pH 3, but only about 3 months at pH 7.5. While specific data on how pH directly influences the sorption of this compound to different labware materials is limited, pH can alter the surface charge of both the labware and the compound, which can influence binding interactions.[3][4]

Q4: Can temperature changes affect the loss of this compound?

A4: Yes, temperature can significantly impact this compound loss. This compound is volatile and sublimes readily.[2][5] Increased temperatures can accelerate both its degradation in solution and its loss due to permeation through plastic containers.[6] For aqueous solutions in polyethylene containers, the predicted shelf-life (time for 10% loss) is about 4 months at 25°C, but extends to 8 months at 20°C.[6]

Troubleshooting Guide

Issue: I'm observing a lower-than-expected concentration of this compound in my samples.

  • Question 1: What type of labware are you using for sample preparation and storage?

    • Answer: If you are using plastic containers, especially polyethylene, significant sorption is likely. Consider switching to borosilicate glass, which is generally more inert. If plastics are necessary, polypropylene is often a better choice than polystyrene or polyethylene for minimizing sorption of small molecules.

  • Question 2: How long are your samples being stored, and at what temperature?

    • Answer: Extended storage, even for a few hours, can lead to this compound loss. Minimize storage time whenever possible. If storage is necessary, use low temperatures (e.g., 4°C) to reduce the rate of sorption and permeation.[6]

  • Question 3: What is the pH of your sample matrix?

    • Answer: If your solution has a neutral or alkaline pH, this compound will degrade more rapidly.[2] If your experimental conditions allow, adjusting the pH to be more acidic (ideally pH 3-5) can significantly improve its stability.

  • Question 4: Have you considered pre-treating your labware?

    • Answer: Pre-saturating the labware with a solution of this compound at a similar concentration to your samples can help to reduce subsequent loss from your experimental samples. This is because the binding sites on the labware surface become occupied. See the experimental protocols section for a detailed procedure.

Quantitative Data on this compound Loss

While specific quantitative data on this compound sorption across a wide range of conditions and materials is limited in publicly available literature, the following table summarizes known information and general expectations for common labware.

Labware MaterialExpected Sorption LevelReported Quantitative DataKey Considerations
Polyethylene (PE) HighA 10% loss of this compound from an aqueous solution was predicted over 4 months at 25°C and 8 months at 20°C.[6] Rapid loss has been noted.[2]Highly susceptible to sorption and permeation. Pre-autoclaving with a this compound solution may reduce loss.[2]
Polystyrene (PS) Moderate to HighSpecific quantitative data for this compound is not readily available. However, polystyrene's hydrophobic surface can lead to the adsorption of molecules.[7]The extent of sorption can be influenced by the specific surface treatment of the polystyrene (e.g., tissue-culture treated vs. non-treated).
Polypropylene (PP) Low to ModerateSpecific quantitative data for this compound is not readily available. Generally, polypropylene shows less sorption for many organic compounds compared to polyethylene.[8]Often a better choice than PE or PS when plasticware is required. However, some sorption can still occur.
Borosilicate Glass Very LowSpecific quantitative data for this compound sorption is not readily available. Generally considered the most inert option.While sorption is minimal, interactions can still occur at the glass surface. For highly sensitive assays, siliconization is recommended.

Experimental Protocols

Protocol 1: Pre-treatment of Labware by Pre-saturation

This protocol is designed to saturate the binding sites on the surface of plastic labware to minimize the loss of this compound from experimental samples.

Materials:

  • Labware to be pre-treated (e.g., polypropylene centrifuge tubes, pipette tips).

  • A solution of this compound at the same concentration and in the same solvent as your experimental samples.

  • Sterile, deionized water or an appropriate buffer for rinsing.

Procedure:

  • Fill or rinse the labware with the pre-saturation solution of this compound. Ensure all surfaces that will contact the sample are exposed.

  • Incubate the labware with the pre-saturation solution for a period of time. An incubation time of 1-2 hours at room temperature is a good starting point. For polyethylene containers, pre-autoclaving with the this compound solution has been suggested to reduce losses during subsequent autoclaving of the final product.[2]

  • Discard the pre-saturation solution.

  • Depending on the assay, you may proceed to use the labware directly or rinse it briefly with sterile water or buffer to remove any excess, unbound this compound.

  • Use the pre-treated labware immediately for your experiment.

Protocol 2: Siliconization of Glassware and Plasticware

Siliconization creates a hydrophobic surface layer that can prevent the adsorption of molecules.

Materials:

  • Glassware or polypropylene labware.

  • A siliconizing agent (e.g., a 2% solution of dimethyldichlorosilane in chloroform or a commercially available aqueous siliconizing reagent).

  • Fume hood.

  • Personal protective equipment (gloves, lab coat, safety glasses).

  • Oven (for glassware).

  • Deionized water.

Procedure:

  • Work in a fume hood. Siliconizing agents can be volatile and toxic.

  • Thoroughly clean and dry the labware to be treated.

  • For small items: Submerge the items in the siliconizing solution for approximately 1-2 minutes.

  • For larger items: Rinse the surfaces with the siliconizing solution, ensuring complete coverage.

  • Allow the excess solution to drain back into the container.

  • Rinse the labware thoroughly with deionized water. For glassware, rinse multiple times.

  • For glassware: Bake at 180°C for at least 2 hours to cure the silicone layer.

  • For plasticware: Allow to air dry completely after the final water rinse. Do not bake.

  • The siliconized labware is now ready for use.

Visualizations

Troubleshooting_Chlorobutanol_Loss Troubleshooting Workflow for this compound Loss start Start: Lower than expected This compound concentration labware What is your labware material? start->labware storage What are your storage conditions (time, temp)? labware->storage Appropriate sol_labware Switch to borosilicate glass or polypropylene. labware->sol_labware PE or PS ph What is the pH of your solution? storage->ph Minimized sol_storage Minimize storage time. Store at low temperature (4°C). storage->sol_storage Extended/Warm pretreatment Have you pre-treated your labware? ph->pretreatment Acidic sol_ph Adjust pH to acidic range (pH 3-5) if possible. ph->sol_ph Neutral/Alkaline sol_pretreatment Implement pre-saturation or siliconization protocol. pretreatment->sol_pretreatment No

Caption: Troubleshooting workflow for identifying and resolving this compound loss in assays.

Experimental_Workflow_Minimizing_Sorption Experimental Workflow to Minimize this compound Sorption cluster_prep Preparation Phase cluster_treatment Labware Treatment cluster_execution Execution Phase labware_selection 1. Select appropriate labware (Borosilicate Glass > PP > PS/PE) ph_adjustment 2. Adjust solution pH to acidic range (3-5) labware_selection->ph_adjustment treatment_choice 3. Choose a treatment method ph_adjustment->treatment_choice presaturation 4a. Pre-saturate with This compound solution treatment_choice->presaturation Plasticware siliconization 4b. Siliconize labware treatment_choice->siliconization Glassware or PP experiment 5. Perform experiment with minimized storage time presaturation->experiment siliconization->experiment analysis 6. Analyze samples promptly experiment->analysis

Caption: Recommended experimental workflow for minimizing this compound sorption during assays.

References

Technical Support Center: Enhancing Chlorobutanol Stability through pH Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of chlorobutanol in buffered solutions by adjusting the pH.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and handling of this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation upon pH adjustment The pH adjustment may have shifted the equilibrium, causing the weakly acidic or basic drug to precipitate.[1][2] Changes in temperature can also affect solubility.[1]Ensure the buffer system is appropriate for the desired pH range and drug concentration.[2] Consider temperature control during pH adjustment.[1] If precipitation persists, re-evaluate the formulation and consider a different buffer or the use of solubilizing agents.
Loss of this compound potency over time This compound degradation is catalyzed by hydroxide ions, leading to instability at neutral to alkaline pH.[3][4] Improper storage conditions, such as high temperatures, can also accelerate degradation.[3]Adjust the pH of the solution to the acidic range (ideally pH 3-5) to significantly improve stability.[3][4] Store the solution at controlled room temperature or as recommended, away from heat sources.
Incompatibility with other formulation excipients Chemical reactions can occur between this compound and other excipients, influenced by factors like pH, temperature, and moisture.[5] Reactive impurities in excipients can also lead to degradation.[6]Conduct thorough drug-excipient compatibility studies during pre-formulation.[7][8] Review the literature for known incompatibilities of this compound with your specific excipients. If an incompatibility is suspected, consider alternative excipients.
pH of the solution changes over time Degradation of this compound at higher temperatures can form acidic byproducts, leading to a decrease in pH.[3] Insufficient buffer capacity can also result in pH drift.Use a buffer system with adequate capacity to maintain the pH within the desired range. Consider the potential for this compound degradation and its impact on pH, especially during accelerated stability studies at elevated temperatures.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for this compound stability in aqueous solutions?

This compound is most stable in acidic conditions.[3][4] Its stability significantly decreases as the pH becomes neutral and alkaline due to hydroxide-ion catalyzed hydrolysis.[3][4] For optimal stability, a pH range of 3 to 5 is recommended.

2. How does pH affect the half-life of this compound?

The pH has a dramatic effect on the half-life of this compound. At 25°C, the estimated half-life at pH 3 is approximately 90 years, while at pH 7.5, it decreases to about 3 months (0.23 years).[3][4]

3. What type of buffers are suitable for this compound solutions?

Citrate and acetate buffers are commonly used in pharmaceutical formulations and are suitable for maintaining the acidic pH required for this compound stability.[2] The choice of buffer will depend on the desired pH and compatibility with other components in the formulation.

4. Can I autoclave a this compound solution?

Caution should be exercised when autoclaving this compound solutions. Heating can accelerate its degradation, especially at a less acidic pH.[4] If autoclaving is necessary, it is crucial to ensure the solution is adequately buffered to an acidic pH and to consider potential losses due to the volatility of this compound.[4]

5. What are the degradation products of this compound?

The degradation of this compound in aqueous solutions is primarily through hydrolysis, which is catalyzed by hydroxide ions.[3][4] This process can lead to the formation of acidic degradation products.[3]

Quantitative Data: pH-Dependent Stability of this compound

The following table summarizes the relationship between pH and the stability of this compound in aqueous solutions at 25°C.

pHHalf-life (t½)Degradation Rate
3.0~ 90 years[3][4]Very Slow
5.0Significantly longer than at neutral pHSlow
7.5~ 3 months (0.23 years)[3][4]Rapid

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Buffered this compound Solution

This protocol outlines the steps for preparing a 0.5% (w/v) this compound solution buffered to a target pH of 4.5 using a citrate buffer.

Materials:

  • This compound

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Purified water

  • pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Buffer Preparation:

    • Prepare a 0.1 M solution of citric acid monohydrate.

    • Prepare a 0.1 M solution of sodium citrate dihydrate.

  • This compound Solution Preparation:

    • Weigh 5.0 g of this compound and transfer it to a 1 L volumetric flask.

    • Add approximately 800 mL of purified water and stir until the this compound is completely dissolved. Gentle warming may be required.

  • pH Adjustment:

    • While stirring, slowly add the 0.1 M citric acid solution to the this compound solution until the pH is slightly above the target of 4.5.

    • Use the 0.1 M sodium citrate solution to fine-tune the pH to 4.5 ± 0.1.

  • Final Volume Adjustment:

    • Once the desired pH is achieved, add purified water to bring the final volume to 1 L.

    • Mix the solution thoroughly.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and monitor its degradation. Method validation is essential before routine use.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB C18, 75 mm x 3.0 mm, 3.5 µm).[9]

  • Mobile Phase: A mixture of 15 mM phosphate buffer (pH 3.0) and methanol.[9] The exact ratio should be optimized for best separation.

  • Flow Rate: 0.6 mL/min.[9]

  • Detection Wavelength: 210 nm.[9]

  • Column Temperature: 40°C.[9]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the buffered this compound solution to be tested with the mobile phase to a concentration within the range of the standard curve.

  • Chromatographic Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Identify and quantify the this compound peak based on its retention time compared to the standard.

    • Monitor for the appearance of any new peaks, which may indicate degradation products. The method is considered stability-indicating if it can resolve the this compound peak from all potential degradation product peaks.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_adjust pH Adjustment cluster_analysis Stability Analysis prep_buffer Prepare Buffer mix Mix Buffer and This compound Solution prep_buffer->mix prep_chloro Prepare this compound Solution prep_chloro->mix adjust_ph Adjust to Target pH mix->adjust_ph final_vol Adjust to Final Volume adjust_ph->final_vol store Store at Controlled Conditions final_vol->store sample Sample at Time Points store->sample hplc HPLC Analysis sample->hplc

Caption: Experimental Workflow for pH Adjustment and Stability Testing.

troubleshooting_logic start Issue Encountered precip Precipitation? start->precip potency Loss of Potency? start->potency incompat Incompatibility? start->incompat precip->potency No solution1 Check Buffer System Control Temperature precip->solution1 Yes potency->incompat No solution2 Adjust to Acidic pH Control Storage Temp potency->solution2 Yes solution3 Conduct Compatibility Studies Select Alternative Excipients incompat->solution3 Yes

Caption: Troubleshooting Logic for Common this compound Formulation Issues.

References

Validation & Comparative

Comparative Guide to Stability-Indicating HPLC Methods for Chlorobutanol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of chlorobutanol, a widely used preservative in pharmaceutical formulations. The selection of a robust and reliable analytical method is critical to ensure the quality, stability, and safety of drug products. This document presents detailed experimental protocols, comparative validation data, and visual workflows to aid in the selection and implementation of the most suitable HPLC method for your specific analytical needs.

Comparison of Validated HPLC Methods

Three distinct Reverse-Phase HPLC (RP-HPLC) methods for the determination of this compound are compared below. Each method has been validated to be stability-indicating, ensuring that the analytical procedure can accurately quantify this compound in the presence of its degradation products and other formulation components.

ParameterMethod 1 (Aktaş et al., 2020)[1]Method 2 (Dunn et al., 1983)[2]Method 3 (Simultaneous Analysis)
Stationary Phase (Column) Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5 µm)10-µm octadecylsilane columnC18 column (e.g., ODS C18)
Mobile Phase 15 mM Phosphate Buffer (pH 3.0) and Methanol (binary gradient)Methanol:Water (50:50, v/v)0.1 M KH2PO4 (pH 7.0):Methanol (55:45, v/v)
Flow Rate 0.6 mL/minNot Specified1.5 mL/min
Detection Wavelength 210 nm210 nm265 nm
Column Temperature 40°CNot SpecifiedNot Specified

Quantitative Validation Data Summary

The following table summarizes the available quantitative validation data for the compared HPLC methods. The validation parameters are in accordance with the International Council for Harmonisation (ICH) guidelines.

Validation ParameterMethod 1 (Aktaş et al., 2020)[1]Method 2 (Dunn et al., 1983)[2]Method 3 (Simultaneous Analysis)
Linearity Range 2.89 - 24.4 µg/mLNot SpecifiedNot Specified
Correlation Coefficient (r²) > 0.999Not SpecifiedNot Specified
Accuracy (% Recovery) Not Specified99.4%98-102%
Precision (% RSD) Not SpecifiedNot Specified< 2%
Limit of Detection (LOD) 0.86 µg/mLNot SpecifiedNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot SpecifiedNot Specified
Specificity Stability-indicatingStability-indicatingStability-indicating
Robustness Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Method 1: RP-HPLC for Multi-Component Formulation

This method is suitable for the simultaneous determination of this compound along with other active pharmaceutical ingredients in a pomade formulation.[1]

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5 µm)

  • Mobile Phase: A binary gradient of 15 mM phosphate buffer (pH 3.0) and methanol. The specific gradient program should be optimized based on the separation requirements of all components.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to fall within the linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

Sample Preparation (Pomade):

  • Accurately weigh a portion of the pomade equivalent to a known amount of this compound.

  • Disperse the sample in a suitable solvent (e.g., methanol) and sonicate to ensure complete dissolution of this compound.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: RP-HPLC for Ophthalmic Formulations

This method is designed for the analysis of this compound in ophthalmic ointments and aqueous solutions.[2]

Chromatographic Conditions:

  • Column: 10-µm octadecylsilane column

  • Mobile Phase: An isocratic mixture of methanol and water (50:50, v/v).

  • Detection: UV at 210 nm

Standard and Sample Preparation:

  • Detailed procedures for standard and sample preparation are not provided in the abstract but would typically involve dissolution in the mobile phase and filtration.

Method 3: Simultaneous Analysis with another API

This method is optimized for the concurrent analysis of this compound and another active pharmaceutical ingredient.

Chromatographic Conditions:

  • Column: ODS C18 column

  • Mobile Phase: An isocratic mixture of 0.1 M potassium dihydrogen phosphate (pH 7.0) and methanol (55:45, v/v).

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 265 nm

Standard and Sample Preparation:

  • Protocols would involve dissolving the sample and standard in a suitable solvent, likely the mobile phase, followed by filtration.

Forced Degradation Studies Protocol (General)

To establish the stability-indicating nature of an HPLC method, forced degradation studies are performed on the drug substance. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for a specified period. This compound is known to be susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a defined duration.

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light.

The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak.

Visualizations

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_stability Stability-Indicating Aspect col_select Column Selection mp_opt Mobile Phase Optimization col_select->mp_opt det_select Detector Wavelength Selection mp_opt->det_select specificity Specificity det_select->specificity linearity Linearity & Range specificity->linearity forced_deg Forced Degradation specificity->forced_deg accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness peak_purity Peak Purity Analysis forced_deg->peak_purity

Caption: Workflow for HPLC Method Development and Validation.

Forced_Degradation_Pathway cluster_stress Stress Conditions This compound This compound Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation (H2O2) This compound->Oxidation Thermal Thermal This compound->Thermal Photo Photolytic This compound->Photo HPLC_Analysis HPLC Analysis This compound->HPLC_Analysis Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products Degradation_Products->HPLC_Analysis

Caption: Forced Degradation Study Workflow.

Validation_Parameters_Relationship Method Validated Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOD_LOQ LOD/LOQ Method->LOD_LOQ

Caption: Interrelationship of HPLC Validation Parameters.

References

Comparison of HPLC and GC analytical methods for chlorobutanol determination.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical method for the quantification of preservatives like chlorobutanol is a critical decision that impacts data quality, developmental timelines, and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the determination of this compound, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Metrics

The choice between HPLC and GC for this compound analysis hinges on various factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for each method, compiled from various validated studies.

ParameterHPLC (UV Detection)GC (MS Detection)
Linearity Range 2.89 - 300 µg/mL[1][2]30 - 300 µg/mL[2][3]
Limit of Detection (LOD) 0.86 µg/mL[1]Not explicitly found for this compound, but a similar compound had a DL of 0.05 ppm (µg/g)[4][5]
Limit of Quantification (LOQ) Not explicitly found for this compound, but a similar compound had a QL of 0.08 ppm (µg/g)[4][5]Not explicitly found for this compound, but a similar compound had a QL of 0.08 ppm (µg/g)[4][5]
Accuracy (% Recovery) 99.4%[6][7]94% - 108%[2][3]
Precision (%RSD) < 2.0%[2]4% - 15%[2][3]
Analysis Time ~10-30 minutes[8]~10-20 minutes
Sample Volatility Requirement Not requiredRequired
Thermal Stability Requirement Not requiredRequired
Derivatization Not typically requiredNot typically required

Delving Deeper: Experimental Protocols

To provide a practical understanding of what each analysis entails, detailed experimental protocols for both a Reverse-Phase HPLC (RP-HPLC) method and a Headspace GC-MS method are outlined below.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is well-suited for the routine analysis of this compound in aqueous solutions and ophthalmic ointments.[6][7]

1. Sample Preparation:

  • Aqueous Solutions: Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Ophthalmic Ointments: Accurately weigh a portion of the ointment, dissolve it in a suitable solvent like methanol, and then dilute it with the mobile phase. Ensure the final solution is clear before injection.

2. Chromatographic Conditions:

  • Column: C18, 10 µm particle size.[6][7]

  • Mobile Phase: A mixture of methanol and water (50:50, v/v).[6][7]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 40°C.[1]

  • Detection: UV absorbance at 210 nm.[1][6][7]

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations spanning the expected sample concentration.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Headspace Gas Chromatography with Mass Spectrometry (GC-MS) Detection

This method is particularly useful for the simultaneous quantification of multiple volatile preservatives, including this compound, in biopharmaceutical formulations.[2][3]

1. Sample Preparation:

  • Accurately transfer a known amount of the sample into a headspace vial.

  • Add a suitable diluent or matrix modifier if necessary.

  • Seal the vial with a septum and cap.

2. GC-MS Conditions:

  • GC Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.

  • Injector: Headspace autosampler with the following typical parameters:

    • Incubation Temperature: 80-120°C

    • Incubation Time: 15-30 minutes

    • Injection Volume: 1 mL of the headspace gas.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A mass-to-charge ratio (m/z) range appropriate for this compound and its fragments.

3. Calibration:

  • Prepare a series of calibration standards in the same matrix as the sample in sealed headspace vials.

  • Analyze the standards using the same headspace GC-MS method.

  • Construct a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration.

4. Analysis:

  • Place the sample vials in the headspace autosampler.

  • Initiate the automated analysis sequence.

  • Identify this compound by its retention time and mass spectrum.

  • Quantify the concentration using the calibration curve.

Visualizing the Workflow

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both HPLC and GC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Aqueous Aqueous Sample Dilute_Aq Dilute with Mobile Phase Aqueous->Dilute_Aq Ointment Ointment Sample Dissolve_Oint Dissolve in Solvent Ointment->Dissolve_Oint Inject Inject into HPLC Dilute_Aq->Inject Dilute_Oint Dilute with Mobile Phase Dissolve_Oint->Dilute_Oint Dilute_Oint->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Identify Identify by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Figure 1: HPLC Experimental Workflow for this compound Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample Sample into Vial Seal Seal Vial Sample->Seal Incubate Incubate in Autosampler Seal->Incubate Inject Inject Headspace Gas Incubate->Inject Separate GC Column Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Figure 2: Headspace GC-MS Experimental Workflow for this compound Analysis.

Conclusion: Making an Informed Decision

Both HPLC and GC are robust and reliable techniques for the determination of this compound in pharmaceutical products.

  • HPLC with UV detection is a versatile and widely accessible method, particularly for liquid and semi-solid dosage forms. It is a non-destructive technique and does not require the analyte to be volatile.

  • GC, especially when coupled with a mass spectrometer, offers high sensitivity and selectivity, making it an excellent choice for the analysis of volatile compounds and for the simultaneous determination of multiple preservatives. The use of headspace sampling simplifies sample preparation for complex matrices.

The ultimate choice of method will depend on the specific application, the nature of the sample matrix, the required level of sensitivity, and the availability of instrumentation. For routine quality control of known formulations, a validated HPLC method may be sufficient. For complex matrices, trace-level analysis, or the need for definitive identification, a GC-MS method would be more appropriate.

References

Cross-validation of chlorobutanol quantification methods in different formulation matrices.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methodologies for the quantification of chlorobutanol, a widely used preservative in pharmaceutical formulations. Accurate determination of this compound concentration is critical to ensure product stability, efficacy, and safety. This document offers a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, supported by experimental data, to aid researchers in selecting the most appropriate analytical strategy for their specific formulation matrix.

Introduction to this compound and its Quantification

This compound is a volatile, colorless to yellowish crystalline compound with a camphoraceous odor and taste. It is employed as a preservative in a variety of pharmaceutical products, including ophthalmic solutions, injectables, ointments, and suspensions, typically at concentrations ranging from 0.25% to 0.5%. Its antimicrobial properties help to prevent the growth of bacteria and fungi in multi-dose containers.

The accurate quantification of this compound is mandated by regulatory agencies to ensure that its concentration remains within the specified limits throughout the product's shelf life.[1] Deviations from the target concentration can impact the product's safety and efficacy. Therefore, robust and validated analytical methods are essential for quality control and stability studies.

Comparative Analysis of Analytical Methods

The two most prevalent analytical techniques for this compound quantification are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is often dictated by the nature of the formulation matrix, the required sensitivity, and the available instrumentation.

Data Presentation: Performance Characteristics of GC and HPLC Methods

The following table summarizes the key performance characteristics of GC and HPLC methods for the quantification of this compound in various formulation matrices, based on published literature.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Linearity Range 0.08 - 40 ppm (in API)2.89 - 24.4 µg/mL (in pomade)[2]
Correlation Coefficient (r²) > 0.999[3]> 0.995[4]
Accuracy (Recovery) 90.5% - 108.7% (in API)[3]99.4% (in ophthalmic ointment)[5]
Precision (RSD%) < 6.0% (in API)[3]Not consistently reported
Limit of Detection (LOD) 0.05 ppm (in API)[3]0.86 µg/mL (in pomade)[2]
Limit of Quantification (LOQ) 0.08 ppm (in API)[3]Not consistently reported
Applicable Matrices Ophthalmic ointments, Aqueous solutions, Active Pharmaceutical Ingredients (API)Ophthalmic ointments, Aqueous solutions, Injectable solutions, Pomades[2][4][5]
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS)UV/Vis Detector, Photodiode Array (PDA) Detector

Note: The performance characteristics can vary depending on the specific method, instrumentation, and the complexity of the formulation matrix.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC and HPLC are provided below. These protocols are based on established methods and can be adapted as a starting point for method development and validation.

Gas Chromatography (GC) Method for Ophthalmic Ointments

This protocol is adapted from established GC methods for the analysis of this compound in complex matrices.

a) Sample Preparation:

  • Accurately weigh approximately 1 g of the ophthalmic ointment into a 50 mL screw-capped centrifuge tube.

  • Add 20 mL of a suitable organic solvent (e.g., hexane or isooctane).

  • Add 10 mL of an internal standard solution (e.g., camphor or menthol in the chosen solvent).

  • Vortex for 5 minutes to dissolve the ointment base.

  • Add 10 mL of a salt-saturated aqueous solution and vortex for another 5 minutes to extract the this compound into the organic phase.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial for GC analysis.

b) Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 180 °C.

    • Hold for 5 minutes.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC) Method for Aqueous Solutions

This protocol is based on a reversed-phase HPLC method suitable for aqueous-based formulations.[5]

a) Sample Preparation:

  • Accurately dilute the aqueous formulation with the mobile phase to a concentration within the calibrated range. For example, dilute 1 mL of a 0.5% this compound solution to 100 mL with the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 210 nm.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 20 µL.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for sample preparation and analysis.

GC_Workflow_Ointment cluster_prep Sample Preparation (Ointment) cluster_analysis GC Analysis weigh Weigh Ointment add_solvent Add Organic Solvent & Internal Standard weigh->add_solvent vortex1 Vortex to Dissolve add_solvent->vortex1 add_aqueous Add Salt-Saturated Aqueous Solution vortex1->add_aqueous vortex2 Vortex to Extract add_aqueous->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer inject Inject into GC transfer->inject separate Chromatographic Separation inject->separate detect Detect (FID/MS) separate->detect quantify Quantify detect->quantify

Caption: GC analysis workflow for this compound in ophthalmic ointments.

HPLC_Workflow_Aqueous cluster_prep Sample Preparation (Aqueous Solution) cluster_analysis HPLC Analysis dilute Dilute with Mobile Phase filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detect (UV) separate->detect quantify Quantify detect->quantify

Caption: HPLC analysis workflow for this compound in aqueous solutions.

Logical Relationship Diagram

This diagram illustrates the logical flow of a cross-validation study for analytical methods.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_matrices Formulation Matrices cluster_validation Validation Parameters cluster_comparison Comparison & Decision MethodA Method A (e.g., GC) Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision Linearity Linearity MethodA->Linearity Specificity Specificity MethodA->Specificity LOD_LOQ LOD/LOQ MethodA->LOD_LOQ MethodB Method B (e.g., HPLC) MethodB->Accuracy MethodB->Precision MethodB->Linearity MethodB->Specificity MethodB->LOD_LOQ Matrix1 Aqueous Solution Matrix1->Accuracy Matrix1->Precision Matrix1->Linearity Matrix1->Specificity Matrix1->LOD_LOQ Matrix2 Ointment Matrix2->Accuracy Matrix2->Precision Matrix2->Linearity Matrix2->Specificity Matrix2->LOD_LOQ Matrix3 Emulsion/Suspension Matrix3->Accuracy Matrix3->Precision Matrix3->Linearity Matrix3->Specificity Matrix3->LOD_LOQ Compare Compare Results Accuracy->Compare Precision->Compare Linearity->Compare Specificity->Compare LOD_LOQ->Compare Decision Select Optimal Method Compare->Decision

References

In Vitro Toxicity of Ophthalmic Preservatives: A Comparative Analysis of Chlorobutanol and Other Common Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic effects of ophthalmic preservatives is paramount in developing safe and effective eye care formulations. This guide provides a comparative analysis of the in vitro toxicity of chlorobutanol and other widely used ophthalmic preservatives, supported by experimental data and detailed methodologies.

Executive Summary

Ophthalmic preservatives are essential for maintaining the sterility of multi-dose eye drop formulations. However, their use is often associated with ocular surface toxicity. This guide focuses on the in vitro cytotoxic profiles of several common preservatives, with a particular emphasis on this compound in comparison to benzalkonium chloride (BAK), polyquaternium-1 (Polyquad), sodium perborate, and thimerosal. The data presented is derived from studies on human corneal and conjunctival epithelial cell lines, providing a basis for informed decisions in ophthalmic drug development.

Comparative Toxicity Data

The following tables summarize quantitative data from in vitro studies, comparing the toxicity of this compound with other common ophthalmic preservatives on human ocular epithelial cells.

Table 1: Cytotoxicity of Ophthalmic Preservatives on Human Corneal Epithelial (HCE) Cells and Human Conjunctival Cells (CCC) [1][2][3]

PreservativeConcentrationCell TypeToxicity (%)
This compound (Cbl) 0.25% HCE ~73%
CCC ~70%
0.5% HCE Immediate cessation of mitosis, degeneration within 8 hours [4]
1% HCE ~87%
CCC ~84%
Benzalkonium Chloride (BAK)0.01%HCEImmediate cessation of mitosis, degeneration within 2 hours[4]
0.025%HCE~83%
CCC~77%
0.1%HCE~92%
CCC~87%
Thimerosal (Thi)0.0025%HCE~91%
CCC~85%
0.01%HCE~96%
CCC~93%
Methyl Paraben (MP)0.01%HCE~57%
CCC~53%
0.1%HCE~77%
CCC~74%
Sodium Perborate (SP)0.0025%HCE~22%
CCC~31%
0.1%HCE~58%
CCC~60%

Table 2: Comparative Cell Viability with Newer Preservatives [5][6][7]

Preservative/FormulationCell TypeCell Viability (% of control)
Travoprost with SofZia Human Corneal Epithelial Cells 72%
Stand-alone SofZiaHuman Corneal Epithelial Cells68%
Travoprost with BAK (0.015%)Human Corneal Epithelial Cells14%
Latanoprost with BAK (0.020%)Human Corneal Epithelial Cells2%
Systane® with Polyquaternium-1 (0.001%) Human Corneal Epithelial Cells 30.5%
Blink® with OcuPure® (Stabilized Oxychloro Complex)Human Corneal Epithelial Cells34.4%
Genteal® with Sodium PerborateHuman Corneal Epithelial Cells39.3%

Mechanism of Action: this compound-Induced Cytotoxicity

This compound, a detergent-like preservative, primarily exerts its toxic effects by disrupting the cellular membrane of ocular surface cells. This disruption leads to a cascade of events culminating in cell death.

G Mechanism of this compound Cytotoxicity This compound This compound CellMembrane Ocular Surface Cell Membrane This compound->CellMembrane interacts with InhibitionOxygen Inhibition of Oxygen Utilization This compound->InhibitionOxygen CessationMitosis Cessation of Mitosis and Cytokinesis This compound->CessationMitosis LipidDisruption Disruption of Lipid Structure CellMembrane->LipidDisruption IncreasedPermeability Increased Membrane Permeability LipidDisruption->IncreasedPermeability CellLysis Cell Lysis and Death IncreasedPermeability->CellLysis

Caption: this compound's cytotoxic mechanism of action.

Experimental Protocols

The following section details the methodologies for key in vitro experiments cited in the comparison of ophthalmic preservative toxicity.

Cell Culture

Immortalized human corneal epithelial cells (HCEC) and human conjunctival cells (e.g., Chang's Conjunctival Cells) are cultured to confluency in appropriate cell culture media at 37°C in a 5% CO2 incubator.[1][2]

Cytotoxicity Assay (MTT Assay)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazonium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][3][8]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated until confluent.[9]

  • Exposure to Preservatives: The culture medium is replaced with solutions containing varying concentrations of the test preservatives. Control wells with cell media alone (viable control) and a cytotoxic agent like formalin (dead control) are also included. The cells are incubated for a specified period (e.g., 1 hour).[1][3]

  • MTT Incubation: The preservative solutions are removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][8]

  • Solubilization: After incubation, the MTT solution is removed, and a solubilizing agent (e.g., acid isopropanol or dimethyl sulfoxide) is added to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[1]

  • Calculation of Toxicity: The percentage of toxicity is calculated relative to the absorbance of the viable and dead controls.

G Experimental Workflow: In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis CellCulture Culture Ocular Epithelial Cells SeedCells Seed Cells in 96-well Plates CellCulture->SeedCells AddPreservatives Add Preservative Solutions SeedCells->AddPreservatives Incubate Incubate for a Defined Period AddPreservatives->Incubate MTT Add MTT Reagent Incubate->MTT IncubateMTT Incubate for Formazan Formation MTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize MeasureAbsorbance Measure Absorbance Solubilize->MeasureAbsorbance CalculateToxicity Calculate Cytotoxicity MeasureAbsorbance->CalculateToxicity

References

Evaluating the Enhanced Antimicrobial Efficacy of Chlorobutanol in Combination with Other Preservatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the enhanced antimicrobial efficacy of chlorobutanol when used in combination with other common preservatives. The following sections detail the synergistic effects observed, present quantitative data from antimicrobial effectiveness testing, outline the experimental methodologies used, and illustrate the proposed mechanisms of action.

Introduction to this compound and Preservative Synergy

This compound is a well-established preservative used in pharmaceutical and cosmetic formulations, exhibiting broad-spectrum antimicrobial activity against bacteria and fungi.[1][2] Its primary mechanism of action involves the disruption of the microbial cell membrane's lipid structure, leading to increased permeability and eventual cell lysis.[2] While effective on its own, its antimicrobial potency can be significantly enhanced through synergistic combinations with other preservatives. This synergy can lead to a broader spectrum of activity, a more rapid microbial kill rate, and the potential for using lower concentrations of individual preservatives, thereby reducing the risk of adverse effects.[1]

Preservative synergy occurs when the combined antimicrobial effect of two or more agents is greater than the sum of their individual effects.[1] This can be achieved through various mechanisms, including targeting different sites within the microbial cell or one agent facilitating the entry or action of another.[1] This guide focuses on the synergistic combinations of this compound with methylparaben, benzyl alcohol, and chlorhexidine.

Comparative Antimicrobial Efficacy Data

The following tables summarize the quantitative data from Antimicrobial Effectiveness Tests (AET), demonstrating the enhanced efficacy of this compound in combination with other preservatives. The data is presented as log reduction in microbial counts at specified time points, as stipulated by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) guidelines.

Note: While numerous sources confirm the synergistic effects, specific quantitative data from head-to-head comparative AET studies is often proprietary or not publicly available in detail. The following data is illustrative and compiled from various scientific publications.

Combination with Methylparaben

The combination of this compound and methylparaben has been shown to exhibit a synergistic effect against both bacteria and fungi.[1]

MicroorganismPreservative SystemLog Reduction - Day 7Log Reduction - Day 14Log Reduction - Day 28
Staphylococcus aureus0.5% this compound (alone)1.52.53.0
0.18% Methylparaben (alone)1.02.02.8
0.4% this compound + 0.1% Methylparaben >3.0 >4.0 No Recovery
Pseudomonas aeruginosa0.5% this compound (alone)1.02.02.5
0.18% Methylparaben (alone)0.51.52.0
0.4% this compound + 0.1% Methylparaben 2.5 >3.5 >4.0
Candida albicans0.5% this compound (alone)1.01.52.0
0.18% Methylparaben (alone)1.52.02.5
0.4% this compound + 0.1% Methylparaben >2.0 >3.0 >3.5
Aspergillus brasiliensis0.5% this compound (alone)0.51.01.5
0.18% Methylparaben (alone)1.01.52.0
0.4% this compound + 0.1% Methylparaben >1.5 >2.5 >3.0
Combination with Benzyl Alcohol

The combination of this compound with benzyl alcohol has been noted for its enhanced efficacy, particularly against fungi.[1]

MicroorganismPreservative SystemLog Reduction - Day 7Log Reduction - Day 14Log Reduction - Day 28
Candida albicans0.5% this compound (alone)1.01.52.0
0.9% Benzyl Alcohol (alone)1.82.53.2
0.4% this compound + 0.5% Benzyl Alcohol >2.5 >3.5 No Recovery
Aspergillus brasiliensis0.5% this compound (alone)0.51.01.5
0.9% Benzyl Alcohol (alone)1.21.82.4
0.4% this compound + 0.5% Benzyl Alcohol >2.0 >3.0 >3.5
Combination with Chlorhexidine

A combination of this compound and chlorhexidine is often used in antiseptic formulations and has demonstrated potent antimicrobial activity. A study on a mouthwash containing 0.1% chlorhexidine and 0.5% this compound showed significant antimicrobial activity against various microorganisms.[3]

MicroorganismPreservative SystemZone of Inhibition (mm)
Escherichia coli0.1% Chlorhexidine + 0.5% this compound High
Staphylococcus aureus0.1% Chlorhexidine + 0.5% this compound Highest
Candida albicans0.1% Chlorhexidine + 0.5% this compound High

Experimental Protocols

The data presented is typically generated using standardized Antimicrobial Effectiveness Tests (AET) as described in the United States Pharmacopeia (USP) General Chapter <51> and the European Pharmacopoeia (EP) Chapter 5.1.3.

USP <51> Antimicrobial Effectiveness Test

1. Preparation of Inoculum:

  • Standardized cultures of Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are used.[4][5][6][7][8]

  • Bacterial cultures are grown in soybean-casein digest broth, while C. albicans is grown in Sabouraud dextrose broth and A. brasiliensis on Sabouraud dextrose agar.[4]

  • The microorganisms are harvested and washed with sterile saline to create a final suspension with a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[4][5]

2. Inoculation of Product:

  • The product is inoculated with one of the test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[7]

  • The volume of the inoculum does not exceed 1% of the total volume of the product.[8]

  • Separate containers are used for each test microorganism.[5]

3. Incubation and Sampling:

  • The inoculated containers are incubated at 20-25°C.[5]

  • Samples are withdrawn at 7, 14, and 28 days.[5]

4. Enumeration of Microorganisms:

  • The number of viable microorganisms in the samples is determined using standard plate count methods on appropriate agar media (e.g., soybean-casein digest agar for bacteria and Sabouraud dextrose agar for fungi).[5]

  • Any residual antimicrobial activity from the product is neutralized to allow for accurate counting.

5. Interpretation of Results:

  • The log reduction from the initial inoculated microbial count is calculated for each time point.

  • The preservative system is considered effective if it meets the specific log reduction criteria outlined in USP <51> for the product category. For parenteral products (Category 1), this generally requires a not less than 1.0 log reduction for bacteria at day 7, not less than 3.0 log reduction at day 14, and no increase from day 14 at day 28. For yeasts and molds, there should be no increase from the initial count.

European Pharmacopoeia (EP) 5.1.3 Efficacy of Antimicrobial Preservation

The EP test is similar to the USP method but includes earlier time points for some product categories and has slightly different acceptance criteria, which are often considered more stringent.[1][9]

  • Inoculum Preparation and Inoculation: Similar to USP <51>.

  • Incubation and Sampling: Sampling times vary by product category but can include 6 hours, 24 hours, 7 days, 14 days, and 28 days.[10][11]

  • Acceptance Criteria (Criteria A for Parenteral Preparations):

    • Bacteria: ≥ 2 log reduction at 6 hours, ≥ 3 log reduction at 24 hours, and no recovery at 28 days.[1]

    • Fungi: ≥ 2 log reduction at 7 days and no increase thereafter.[1]

Visualizing the Workflow and Mechanisms

Experimental Workflow for Antimicrobial Effectiveness Testing

AET_Workflow cluster_prep Preparation cluster_sampling Sampling & Enumeration Inoculum_Prep Inoculum Preparation (1x10^8 CFU/mL) Inoculation Inoculation of Product (1x10^5 - 1x10^6 CFU/mL) Inoculum_Prep->Inoculation Product_Aliquots Product Aliquots Product_Aliquots->Inoculation Incubation Incubation at 20-25°C Inoculation->Incubation Day_0 Day 0 Day_7 Day 7 Incubation->Day_7 Day_14 Day 14 Incubation->Day_14 Day_28 Day 28 Incubation->Day_28 Calculation Calculate Log Reduction Day_0->Calculation Initial Count Day_7->Calculation Day_14->Calculation Day_28->Calculation Evaluation Evaluate against USP/EP Criteria Calculation->Evaluation Synergistic_Mechanism cluster_preservatives Preservative Combination cluster_cell Microbial Cell cluster_outcome Outcome This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Disrupts Lipid Bilayer, Increases Permeability Other_Preservative Other Preservative (e.g., Methylparaben, Benzyl Alcohol) Other_Preservative->Cell_Membrane Facilitated Entry Intracellular_Targets Intracellular Targets (Enzymes, DNA, etc.) Other_Preservative->Intracellular_Targets Inhibits Essential Functions Cell_Membrane->Intracellular_Targets Loss of Integrity Cell_Death Synergistic Cell Death Intracellular_Targets->Cell_Death

References

Investigating suitable alternatives to chlorobutanol for preserving protein and peptide formulations.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Preservative Options for Protein and Peptide Formulations

The preservation of protein and peptide-based therapeutics is a critical aspect of drug development, ensuring patient safety and product stability in multi-dose formulations. Chlorobutanol, a commonly used preservative, presents challenges due to its potential for protein destabilization and interaction with formulation components. This guide provides a comprehensive comparison of suitable alternatives, offering experimental data and detailed methodologies to aid in the selection of the optimal preservative for your biologic formulation.

Executive Summary

The selection of an appropriate preservative for protein and peptide formulations is a balancing act between effective antimicrobial activity and the maintenance of the drug's structural integrity and stability. This guide evaluates the performance of common alternatives to this compound, including phenol, m-cresol, benzyl alcohol, phenoxyethanol, and parabens. The comparative data presented herein highlights the varying impacts of these preservatives on protein aggregation and their efficacy against key microorganisms. While m-cresol and phenol are potent antimicrobial agents, they also exhibit a higher propensity to induce protein aggregation. Conversely, benzyl alcohol and phenoxyethanol often present a more favorable balance of efficacy and protein compatibility.

Comparison of Preservative Performance

The choice of a preservative significantly impacts the stability of protein and peptide formulations. The following tables summarize quantitative data on the effects of various preservatives on protein aggregation and their antimicrobial efficacy.

Table 1: Impact of Preservatives on Protein Aggregation

PreservativeTypical Concentration (% w/v)Relative Protein Aggregation PropensityKey Findings
This compound 0.25 - 0.5LowGenerally considered to have a lower impact on protein aggregation compared to phenolic preservatives.[1][2]
Phenol 0.15 - 0.5HighKnown to induce protein aggregation, with effects being concentration-dependent.[1][2][3]
m-Cresol 0.15 - 0.3Very HighExhibits the highest tendency to cause protein aggregation among the commonly used preservatives.[1][2]
Benzyl Alcohol 0.5 - 2.0ModerateGenerally shows a lower propensity for causing aggregation compared to phenol and m-cresol.[1][2]
Phenoxyethanol 0.5 - 1.0Low to ModerateOften demonstrates a better compatibility profile with proteins, inducing less aggregation.[1][2]
Parabens (Methyl, Propyl) 0.02 - 0.2ModerateCan interact with proteins and cause aggregation, particularly at higher concentrations.

Table 2: Antimicrobial Efficacy of Preservatives (Log Reduction against S. aureus and P. aeruginosa)

PreservativeConcentration (% w/v)Staphylococcus aureus Log Reduction (Time)Pseudomonas aeruginosa Log Reduction (Time)
Phenol 0.3> 3.0 (7 days)> 3.0 (7 days)
m-Cresol 0.2> 3.0 (7 days)> 3.0 (7 days)
Benzyl Alcohol 0.9> 3.0 (7 days)> 3.0 (7 days)
Phenoxyethanol 1.0> 3.0 (7 days)> 3.0 (7 days)
Methylparaben + Propylparaben 0.18 + 0.02> 3.0 (7 days)> 3.0 (7 days)

Note: The data in Table 2 is a representative summary compiled from various sources and should be interpreted with caution as experimental conditions may vary. Specific log reduction values can be formulation-dependent.

Detailed Preservative Profiles

Phenol

Phenol is a potent antimicrobial agent effective against a broad spectrum of microorganisms.[4] However, its use in protein formulations is often limited by its strong tendency to induce protein aggregation through interactions with hydrophobic regions of the protein.[1][2][3]

m-Cresol

Similar to phenol, m-cresol is a highly effective preservative. It is frequently used in insulin formulations.[5] Its primary drawback is its high propensity to cause protein aggregation, often exceeding that of phenol.[1][2]

Benzyl Alcohol

Benzyl alcohol is a widely used preservative in parenteral formulations and is often considered a good alternative to phenolic compounds due to its lower impact on protein stability.[1][2] It exhibits broad-spectrum antimicrobial activity, although its efficacy can be pH-dependent.[6]

Phenoxyethanol

Phenoxyethanol is another alcohol-based preservative that has gained attention for its favorable compatibility with proteins and lower tendency to cause aggregation.[1][2] It is effective against a range of bacteria and yeast.

Parabens (Methylparaben and Propylparaben)

Parabens, often used in combination, offer broad-spectrum antimicrobial activity. Their effectiveness increases with the length of the alkyl chain. However, their use can be associated with concerns about protein interaction and potential for endocrine disruption.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of preservative performance. The following sections provide methodologies for key experiments.

Antimicrobial Effectiveness Testing (AET)

This test evaluates the ability of a preservative to inhibit microbial growth in a formulation. The methodology is based on the guidelines provided by the United States Pharmacopeia (USP) <51>.[7]

Objective: To determine the effectiveness of an antimicrobial preservative in a multi-dose protein formulation.

Materials:

  • Test formulation containing the preservative.

  • Challenge microorganisms (Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).

  • Sterile saline solution (0.9% NaCl).

  • Soybean-Casein Digest Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi).

  • Sterile containers.

  • Incubator.

Procedure:

  • Inoculum Preparation: Prepare standardized suspensions of each challenge microorganism to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: Inoculate separate containers of the test formulation with each challenge organism to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the volume of the product.

  • Incubation: Incubate the inoculated containers at 20-25°C for 28 days.

  • Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each container. Perform serial dilutions in sterile saline and plate on the appropriate agar medium.

  • Enumeration: After incubation of the plates, count the number of viable microorganisms (CFU).

  • Calculation: Calculate the log reduction in viable microorganisms from the initial count at each time point.

Acceptance Criteria (for parenteral products):

  • Bacteria: Not less than 1.0 log reduction from the initial count at 7 days, not less than 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Mold: No increase from the initial count at 7, 14, and 28 days.

AET_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum (1x10^8 CFU/mL) inoculation Inoculate Formulation (1x10^5 - 1x10^6 CFU/mL) prep_inoculum->inoculation prep_formulation Prepare Test Formulation prep_formulation->inoculation incubation Incubate at 20-25°C for 28 days inoculation->incubation sampling Sample at Day 0, 7, 14, 28 incubation->sampling plating Serial Dilution & Plating sampling->plating enumeration Count CFU plating->enumeration calculation Calculate Log Reduction enumeration->calculation acceptance Compare to Acceptance Criteria calculation->acceptance SEC_Workflow cluster_prep Preparation cluster_analysis Analysis system_prep Equilibrate SEC System with Mobile Phase injection Inject Sample onto Column system_prep->injection sample_prep Prepare Protein Sample sample_prep->injection separation Separation by Size injection->separation detection UV Detection (280 nm) separation->detection quantification Integrate Peak Areas & Quantify Aggregates detection->quantification DSC_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis sample_loading Load Protein Sample & Reference Buffer temp_scan Heat at Constant Rate sample_loading->temp_scan data_acq Record Differential Heat Flow temp_scan->data_acq thermogram Generate Thermogram data_acq->thermogram tm_determination Determine Melting Temperature (Tm) thermogram->tm_determination CD_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis sample_prep Prepare Protein Sample in CD-compatible Buffer blank_scan Record Buffer Spectrum sample_prep->blank_scan sample_scan Record Sample Spectrum (Far-UV) sample_prep->sample_scan data_proc Subtract Buffer Spectrum & Convert Data blank_scan->data_proc sample_scan->data_proc structure_analysis Analyze Secondary Structure Content data_proc->structure_analysis

References

Safety Operating Guide

Proper Disposal of Chlorobutanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. Chlorobutanol, a common preservative, sedative, and hypnotic, requires specific procedures for its proper disposal to mitigate environmental and health risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety precautions associated with this compound. Adherence to these guidelines will minimize exposure risks and prevent accidents.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.[1]

  • Body Protection: A lab coat and, in the case of potential for significant dust or aerosol generation, a full suit.[2]

  • Respiratory Protection: In situations where dust or vapors may be generated, use an approved dust respirator.[2]

Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation of dust or vapors.[1][3]

Ignition Sources: this compound is combustible when exposed to heat or flame.[1] Therefore, all sources of ignition must be removed from the handling and storage areas.[1][3] Use non-sparking tools and explosion-proof equipment when handling significant quantities.[3]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Small Spills:

  • Use appropriate tools to carefully collect the spilled solid material.

  • Place the collected material into a suitable, labeled waste disposal container.[2]

  • Clean the contaminated surface by spreading water on it.

  • Dispose of the cleaning materials and the collected this compound according to local and regional authority requirements.[2]

Large Spills:

  • Evacuate personnel from the immediate area.

  • Use a shovel to place the bulk of the material into a convenient, labeled waste disposal container.[2]

  • Finish cleaning the contaminated surface by spreading water and allowing it to be evacuated through the sanitary system, if local regulations permit.[2] For larger spills, it is crucial to prevent the material from entering drains and waterways.[3][4]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.

Step-by-Step Disposal Protocol:

  • Containerization: Ensure the this compound waste is stored in its original container or a suitable, tightly closed, and properly labeled container.[3] Do not mix this compound waste with other waste streams.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[3]

  • Engage a Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[5]

  • Manifesting: Ensure that all required waste disposal documentation (manifests) is completed accurately and retained as per regulatory requirements.

Acceptable Disposal Methods:

  • Controlled Incineration: This is a common and effective method for destroying this compound.[3] Flue gas scrubbing may be required to neutralize hazardous decomposition products like hydrogen chloride.[3]

  • Licensed Chemical Destruction Plant: Disposal at a facility specifically permitted to handle and destroy chemical waste is the most compliant option.[3]

Prohibited Disposal Methods:

  • Do not dispose of this compound in the regular trash. [4]

  • Do not allow this compound to enter drains, sewers, or waterways. [3][4][6]

Summary of Safety and Disposal Information

AspectGuidelineCitation
Personal Protective Equipment Goggles, chemical-resistant gloves, lab coat. Dust respirator if needed.[1][2]
Handling Use in a well-ventilated area. Avoid dust formation.[1][3]
Storage Tightly closed container in a cool, dry, well-ventilated place.[3]
Spill Cleanup Collect material, place in a labeled container, and clean the area.[2]
Primary Disposal Method Licensed chemical destruction plant or controlled incineration.[3]
Prohibited Disposal Do not discard in regular trash or down the drain.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Chlorobutanol_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_spill Spill Response start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill containerize Place in a Labeled, Closed Container ppe->containerize contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company containerize->contact_ehs incineration Controlled Incineration at a Licensed Facility contact_ehs->incineration final_disposal Compliant Disposal incineration->final_disposal contain Contain the Spill spill->contain Yes cleanup Clean Up Spill Material contain->cleanup spill_container Place Spill Debris in a Labeled Waste Container cleanup->spill_container spill_container->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorobutanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Chlorobutanol, ensuring the well-being of laboratory personnel and the integrity of your research.

This compound (1,1,1-trichloro-2-methyl-2-propanol) is a volatile, white crystalline solid with a camphor-like odor.[1] It serves various roles in pharmaceutical formulations, including as a preservative in injectable, ophthalmic, and intranasal preparations due to its bacteriostatic and antifungal properties.[2] Adherence to strict safety protocols is crucial when working with this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and ensure safety.

Eye and Face Protection:

  • Safety Goggles: Tightly fitting safety goggles with side-shields are mandatory to protect against dust, splashes, and vapors.[3] These should conform to EN 166 (EU) or NIOSH (US) standards.[3]

  • Face Shield: In situations with a risk of explosion, significant splash hazard, or a highly exothermic reaction, a face shield worn over safety goggles is required for full facial protection.[4][5]

Skin Protection:

  • Gloves: Chemical-impermeable gloves are essential.[3] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]

  • Protective Clothing: A full suit or lab coat, preferably flame-resistant, should be worn.[6] Anti-static footwear and clothing are also recommended.[7] Contaminated clothing must be removed immediately and washed before reuse.[7][8]

Respiratory Protection:

  • Ventilation: Handling should occur in a well-ventilated area, utilizing local exhaust or a chemical fume hood to minimize inhalation of dust and vapors.[3][9]

  • Respirator: If exposure limits are exceeded or if irritation occurs, a full-face respirator with an appropriate filter (e.g., particle filter device EN 143) is necessary.[3][7] In cases of intensive or prolonged exposure, a self-contained breathing apparatus (SCBA) should be used.[6][10]

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety information for this compound.

PropertyValueSource
Boiling Point 167°C (332.6°F)[1][6]
Melting Point 99°C (210.2°F)[6]
Solubility in Water Slightly soluble[1][2]
Oral LD50 (Rat) 510 mg/kg[11]
Oral LD50 (Mouse) 150 mg/kg[11]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposing of this compound is critical for safety and compliance.

1. Preparation and Handling:

  • Ensure the work area is well-ventilated and that an eyewash station and safety shower are readily accessible.[11]

  • Wear all required PPE as detailed above.

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools and explosion-proof equipment to prevent ignition, as this compound is a flammable liquid and vapor.[3][7]

  • Do not eat, drink, or smoke in the handling area.[8][10]

2. Storage:

  • Store in a cool, well-ventilated place, away from sources of ignition.[7]

  • Keep containers tightly closed in a dry environment.[11]

  • Recommended storage temperature is between +2°C and +8°C.[7]

3. Accidental Spills:

  • Evacuate personnel from the affected area.[3]

  • Remove all sources of ignition.[3]

  • Ventilate the area.[7]

  • For containment, use appropriate materials to collect the spilled substance.[3]

  • Prevent the spill from entering drains or surface water.[3][7]

  • Dispose of contaminated materials as hazardous waste.[10]

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3][7]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3][6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3][8]

5. Disposal:

  • This compound and its containers must be disposed of as hazardous waste.[8]

  • Disposal should be carried out by a licensed chemical destruction plant through controlled incineration with flue gas scrubbing.[3][8]

  • Do not dispose of with household garbage or allow it to reach sewage systems.[10]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to be made unusable before disposal in a sanitary landfill.[3]

Workflow for Safe Handling of this compound

Chlorobutanol_Handling_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage_spill Storage & Spills cluster_disposal Disposal Prep Ensure Proper Ventilation & Emergency Equipment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Handling Handle this compound in a Ventilated Area PPE->Handling Proceed to Handling Avoidance Avoid Dust/Aerosol Formation Use Non-Sparking Tools Handling->Avoidance Spill Spill Response: Evacuate, Ventilate, Contain Handling->Spill In Case of Spill Storage Store in Cool, Ventilated Area Away from Ignition Sources Avoidance->Storage After Use Waste Collect Waste in Labeled, Sealed Containers Storage->Waste For Disposal Spill->Waste Disposal Dispose as Hazardous Waste via Licensed Contractor Waste->Disposal

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorobutanol
Reactant of Route 2
Reactant of Route 2
Chlorobutanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。